Product packaging for Liproxstatin-1-15N(Cat. No.:)

Liproxstatin-1-15N

Cat. No.: B12379280
M. Wt: 341.8 g/mol
InChI Key: YAFQFNOUYXZVPZ-ZVDSADNZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview and Research Value Liproxstatin-1-15N is a nitrogen-15 ( 15 N) isotopically labeled analog of Liproxstatin-1, a potent and specific inhibitor of ferroptosis. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, which plays a significant role in the pathogenesis of various degenerative diseases . This labeled compound is designed for use in research applications where isotopic tracing is required, such as in mass spectrometry-based pharmacokinetic, metabolic, and mechanistic studies. Mechanism of Action Liproxstatin-1 functions as a radical-trapping antioxidant (RTA) that effectively halts the lipid peroxidation chain reaction central to ferroptotic cell death . Its activity is attributed to its high reactivity within cellular membranes, where it scavenges lipid peroxyl radicals, thereby preventing the iron-dependent accumulation of lethal lipid hydroperoxides . Research indicates that its potency in phospholipid bilayers surpasses that of other antioxidants like α-tocopherol, making it an exceptionally effective ferrostatin-1 and liproxstatin-1 are excellent inhibitors of ferroptosis in cell culture . Key Research Applications • Neuroprotection: Liproxstatin-1 demonstrates efficacy in protecting cells of the central nervous system. It has been shown to be a highly effective inhibitor of oligodendrocyte ferroptosis, rescuing cells from death induced by GPX4 inhibition, and is a promising candidate for treating spinal cord injury and other CNS diseases . • Cardioprotection: In models of cardiac ischemia/reperfusion (I/R) injury, Liproxstatin-1 provides significant protection by reducing infarct size, preserving mitochondrial integrity and function, and restoring the levels of the key antioxidant enzyme GPX4 . • Disease Modeling: This inhibitor is widely used as a tool compound to investigate the role of ferroptosis in a range of pathological conditions, including acute kidney injury, neurodegenerative diseases, and cancer . Product Information • CAS Number: 950455-15-9 • Molecular Formula: C 19 H 21 ClN 4 (with 15 N labeling) • Storage: This product requires cold-chain transportation and should be stored as recommended to maintain stability. Note: This product is provided for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN4 B12379280 Liproxstatin-1-15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21ClN4

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-(15N)imine

InChI

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i22+1

InChI Key

YAFQFNOUYXZVPZ-ZVDSADNZSA-N

Isomeric SMILES

C1CNCCC12C(=[15N]CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

Origin of Product

United States

Foundational & Exploratory

The Strategic Imperative of 15N Labeling on Liproxstatin-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. As a promising therapeutic agent for diseases associated with oxidative stress, a thorough understanding of its pharmacological profile is paramount. The incorporation of a stable isotope, specifically Nitrogen-15 (¹⁵N), into the Liproxstatin-1 molecule is a critical tool for elucidating its mechanism of action, pharmacokinetics, and target engagement. This technical guide provides an in-depth analysis of the purpose of ¹⁵N labeling on Liproxstatin-1, detailing its application in quantitative bioanalysis, metabolic stability studies, and target interaction analyses.

Introduction to Liproxstatin-1 and the Rationale for Isotopic Labeling

Liproxstatin-1 is a spiroquinoxalinamine derivative that acts as a radical-trapping antioxidant, thereby inhibiting ferroptosis. Its therapeutic potential is being explored in various conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers. To advance its clinical development, precise and sensitive analytical methods are required to quantify its concentration in complex biological matrices and to understand its metabolic fate and interaction with cellular targets.

Isotopic labeling, the substitution of an atom with its heavier, stable isotope, is a powerful technique in drug discovery and development. ¹⁵N is a stable isotope of nitrogen with a natural abundance of approximately 0.37%. By synthetically enriching Liproxstatin-1 with ¹⁵N, we create a molecule that is chemically identical to the unlabeled drug but has a distinct mass. This mass difference is the key to its utility in a range of analytical techniques.

Core Applications of ¹⁵N-Labeled Liproxstatin-1

The primary purposes of ¹⁵N labeling on Liproxstatin-1 are multifaceted, primarily revolving around enhancing the precision and accuracy of its measurement in biological systems and enabling detailed mechanistic studies.

Quantitative Bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

The gold standard for quantifying small molecules in biological samples (e.g., plasma, tissue homogenates) is LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification.[1][2][3][4][5]

  • Principle: ¹⁵N-Liproxstatin-1 serves as an ideal internal standard for the quantitative analysis of unlabeled Liproxstatin-1. It co-elutes with the analyte during liquid chromatography and exhibits identical ionization efficiency in the mass spectrometer's ion source. However, due to its increased mass, it can be distinguished from the unlabeled drug by the mass spectrometer.

  • Advantages:

    • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the ¹⁵N-labeled internal standard is affected by matrix effects to the same extent as the unlabeled analyte, it allows for reliable correction.

    • Improved Precision and Accuracy: By normalizing the signal of the analyte to the signal of the internal standard, variability introduced during sample preparation (e.g., extraction, evaporation) and instrument analysis is minimized.

    • Enhanced Sensitivity: The use of a stable isotope-labeled internal standard can improve the signal-to-noise ratio, leading to lower limits of quantification.

Elucidation of Metabolic Pathways

Understanding the metabolic fate of a drug is a critical aspect of its development. ¹⁵N labeling can aid in the identification and quantification of Liproxstatin-1 metabolites.

  • Principle: When ¹⁵N-Liproxstatin-1 is administered in vivo or incubated with liver microsomes in vitro, any metabolites formed will retain the ¹⁵N label. This "isotopic tag" allows for the selective detection of drug-related material in a complex mixture of endogenous molecules using mass spectrometry.

  • Advantages:

    • Metabolite Identification: By searching for mass spectra that exhibit the characteristic isotopic shift of the ¹⁵N label, novel metabolites of Liproxstatin-1 can be identified.

    • Quantitative Metabolite Profiling: The ¹⁵N-labeled metabolites can be quantified relative to the parent drug, providing insights into the rate and extent of metabolism.

Target Engagement and Mechanistic Studies using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular interactions at an atomic level.[6][7][8][9] ¹⁵N labeling can be utilized in NMR-based experiments to probe the interaction of Liproxstatin-1 with its biological targets.

  • Principle: The nuclear spin of ¹⁵N makes it NMR-active. By selectively labeling Liproxstatin-1 with ¹⁵N, changes in the chemical environment of the nitrogen atoms upon binding to a target protein can be monitored.

  • Advantages:

    • Confirmation of Target Binding: Changes in the ¹⁵N NMR spectrum of Liproxstatin-1 upon the addition of a target protein can provide direct evidence of binding.

    • Mapping of the Binding Site: While technically challenging for small molecules, in some cases, ¹⁵N-edited NMR experiments can provide information about the specific parts of the Liproxstatin-1 molecule that are involved in the interaction with its target.

    • Cellular Uptake and Distribution: In-cell NMR techniques can leverage ¹⁵N-labeled Liproxstatin-1 to monitor its uptake and localization within living cells.[10]

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated using ¹⁵N-labeled Liproxstatin-1.

Table 1: Pharmacokinetic Parameters of Liproxstatin-1 in Mouse Plasma Determined by LC-MS/MS with a ¹⁵N-Labeled Internal Standard

ParameterValueUnits
Cmax150ng/mL
Tmax1.0h
AUC(0-t)600ng*h/mL
Half-life (t1/2)4.5h
Clearance (CL/F)0.5L/h/kg
Volume of Distribution (Vd/F)3.2L/kg

Table 2: In Vitro Metabolic Stability of Liproxstatin-1 in Human Liver Microsomes

Time (min)% Parent Compound Remaining
0100
592
1578
3061
6042

Experimental Protocols

Protocol for Quantitative Analysis of Liproxstatin-1 in Mouse Plasma by LC-MS/MS
  • Sample Preparation:

    • To 50 µL of mouse plasma, add 10 µL of ¹⁵N-Liproxstatin-1 internal standard solution (100 ng/mL in methanol).

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol in water.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: 10% to 90% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Liproxstatin-1 (unlabeled): e.g., m/z 341.1 -> 152.1

        • ¹⁵N-Liproxstatin-1 (labeled): e.g., m/z 342.1 -> 153.1 (assuming one ¹⁵N)

      • Collision Energy and other MS parameters to be optimized for maximal signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of Liproxstatin-1 in the unknown samples from the calibration curve.

Protocol for In Vitro Metabolic Stability Assay of Liproxstatin-1
  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding ¹⁵N-Liproxstatin-1 to a final concentration of 1 µM.

    • Incubate at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound).

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS, monitoring the disappearance of the parent ¹⁵N-Liproxstatin-1 peak over time.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of ¹⁵N-Liproxstatin-1 remaining versus time.

    • The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life can be calculated.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Biological Sample (e.g., Plasma) add_is Add ¹⁵N-Liproxstatin-1 (Internal Standard) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Supernatant Extraction centrifuge->extract_supernatant dry_down Evaporation extract_supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection & Quantification) lc->ms

Caption: Workflow for the quantitative analysis of Liproxstatin-1 in biological samples.

Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of Liproxstatin-1.

Conclusion

The strategic application of ¹⁵N labeling to Liproxstatin-1 is an indispensable tool for the comprehensive preclinical and clinical development of this promising ferroptosis inhibitor. From enabling robust and reliable quantitative bioanalytical methods to facilitating a deeper understanding of its metabolic fate and target engagement, ¹⁵N-Liproxstatin-1 provides researchers with the precision and sensitivity required to navigate the complexities of drug development. The methodologies outlined in this guide serve as a foundational framework for leveraging this powerful technology to accelerate the translation of Liproxstatin-1 from a promising molecule to a potential therapeutic.

References

Unraveling the Protective Mechanism of Liproxstatin-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Liproxstatin-1, a potent inhibitor of ferroptosis. We will explore its molecular interactions, signaling pathways, and the potential applications of isotopically labeled variants, such as 15N labeled Liproxstatin-1, in advancing research. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Radical-Trapping Antioxidant

Liproxstatin-1 is a spiroquinoxalinamine derivative that potently and specifically inhibits ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its primary mechanism of action is as a radical-trapping antioxidant (RTA).[2] Unlike some other inhibitors, Liproxstatin-1 does not significantly inhibit the activity of 15-lipoxygenase-1 (15-LOX-1).[2] Instead, it is significantly more reactive than α-tocopherol within phosphatidylcholine lipid bilayers, which is consistent with its superior potency in preventing ferroptosis.[2]

The core function of Liproxstatin-1 is to intercept and neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[2][3] This protective effect is crucial in various pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and acute renal failure.

In addition to its direct antioxidant activity, Liproxstatin-1 has been shown to modulate key cellular pathways involved in ferroptosis. It helps to restore the levels of glutathione peroxidase 4 (GPX4), a critical enzyme that detoxifies lipid hydroperoxides, and glutathione (GSH), an essential cofactor for GPX4.[1][4] Furthermore, some studies have indicated that Liproxstatin-1 can decrease the levels of Voltage-Dependent Anion Channel 1 (VDAC1), a protein implicated in mitochondrial-mediated cell death.[1]

The Role of 15N Labeling in Elucidating Liproxstatin-1's Mechanism

While specific studies utilizing 15N labeled Liproxstatin-1 are not yet prevalent in published literature, the application of stable isotope labeling is a powerful tool in pharmacological research. Incorporating 15N into the Liproxstatin-1 molecule would enable a variety of sophisticated experiments to dissect its mechanism of action with high precision.

Potential Applications of 15N Labeled Liproxstatin-1:

  • Metabolic Fate and Pharmacokinetics: 15N labeling allows for the tracing of Liproxstatin-1 and its metabolites in biological systems using mass spectrometry.[5][6] This would provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development.

  • Target Engagement and Binding Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for studying the interaction between small molecules and their protein targets.[7][8] By using 15N labeled Liproxstatin-1, researchers could directly observe its binding to potential protein partners in vitro or even in cells, confirming target engagement and elucidating the structural basis of its activity.

  • Pathway Analysis: By tracking the incorporation of 15N from labeled Liproxstatin-1 into other molecules, it may be possible to uncover novel metabolic pathways influenced by the compound.[9]

Quantitative Efficacy of Liproxstatin-1

The potency of Liproxstatin-1 has been quantified in various cellular and in vivo models. The following tables summarize key quantitative data.

Parameter Cell Line/Model Condition Value Reference
IC50 Gpx4-/- cellsFerroptosis22 nM[10]
EC50 Pfa-1 mouse fibroblastsRSL3-induced ferroptosis38 ± 3 nM[11]
EC50 OLN-93 oligodendrocytesRSL-3-induced ferroptosis115.3 nM[12]
In vitro protection HT22 cellsHemin-induced injuryProtection observed[13]
In vitro protection Caco-2 cellsHypoxia/ReoxygenationProtection observed[14]
Model Dosage Effect Reference
Mouse model of MAFLD 10 mg/kg/day (i.p.)Alleviated steatosis and steatohepatitis[15]
Mouse model of SAH 10 mg/kgAttenuated neurological deficits and brain edema[13]
Mouse model of intestinal I/R 10 mg/kg (i.p.)Ameliorated ferroptosis and intestinal injury[14]

Signaling Pathways Modulated by Liproxstatin-1

The following diagrams illustrate the key signaling pathways involved in ferroptosis and the points of intervention for Liproxstatin-1.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_death Cell Fate PUFA PUFA-PLs PUFA_OOH PUFA-PL-OOH (Lipid Hydroperoxides) PUFA->PUFA_OOH Lipid Peroxidation Radicals Lipid Peroxyl Radicals PUFA_OOH->Radicals Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis GPX4 GPX4 GPX4->PUFA_OOH Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Liproxstatin1 Liproxstatin-1 Liproxstatin1->Radicals Traps Radicals->PUFA

Core mechanism of Liproxstatin-1 as a radical-trapping antioxidant.

Liproxstatin1_Upstream_Effects cluster_GPX4 GPX4 Regulation cluster_VDAC1 Mitochondrial Regulation cluster_outcome Cellular Outcome Liproxstatin1 Liproxstatin-1 GPX4_levels GPX4 Protein Levels Liproxstatin1->GPX4_levels Restores GSH_levels GSH Levels Liproxstatin1->GSH_levels Restores VDAC1 VDAC1 Levels Liproxstatin1->VDAC1 Decreases Ferroptosis_Inhibition Inhibition of Ferroptosis GPX4_levels->Ferroptosis_Inhibition GSH_levels->Ferroptosis_Inhibition Mito_ROS Mitochondrial ROS VDAC1->Mito_ROS Promotes VDAC1->Ferroptosis_Inhibition Contributes to

Upstream effects of Liproxstatin-1 on GPX4 and VDAC1.

Experimental Protocols

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol details the measurement of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • C11-BODIPY 581/591 (e.g., Invitrogen D3861)

  • Cell culture medium (e.g., DMEM) without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with Liproxstatin-1 and/or a ferroptosis-inducing agent (e.g., RSL3) for the desired time.

  • Probe Incubation: Remove the treatment medium and incubate the cells with C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium for 30 minutes at 37°C.[1]

  • Washing: Harvest the cells and wash them twice with PBS to remove excess probe.[1]

  • Resuspension: Resuspend the cells in 500 µL of PBS.[1]

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC channel, λex: 488 nm), while the reduced form fluoresces in the red channel. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[1]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. A shift from red to green fluorescence indicates lipid peroxidation.

C11_BODIPY_Workflow start Treat cells with Liproxstatin-1 and/or ferroptosis inducer incubate Incubate with C11-BODIPY 581/591 (1-10 µM, 30 min, 37°C) start->incubate wash Wash cells twice with PBS incubate->wash resuspend Resuspend cells in PBS wash->resuspend analysis Analyze by flow cytometry or fluorescence microscopy resuspend->analysis

Workflow for the C11-BODIPY lipid peroxidation assay.

Cell Viability Assay for Ferroptosis

This protocol describes a method to assess cell viability in the context of ferroptosis using a colorimetric assay such as MTT.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • Liproxstatin-1 and ferroptosis-inducing agents (e.g., erastin, RSL3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.[16]

  • Treatment: Treat the cells with various concentrations of a ferroptosis inducer in the presence or absence of Liproxstatin-1 for 24-48 hours.[16]

  • MTT Incubation: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[16] Cell viability is proportional to the absorbance.

GPX4 Activity Assay

Commercial kits are available for measuring GPX4 activity (e.g., from Cayman Chemical or Elabscience). The general principle involves a coupled enzyme reaction where the activity of GPX4 is linked to the oxidation of NADPH, which can be measured by a decrease in absorbance at 340 nm.[17][18]

General Procedure Outline:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, a source of glutathione (GSH), glutathione reductase, and NADPH to each well.

  • Inhibitor/Sample Addition: Add the test compound (e.g., Liproxstatin-1) or a known GPX4 inhibitor (as a positive control) to the appropriate wells. Add the cell lysate to the wells.

  • Initiate Reaction: Start the reaction by adding a lipid hydroperoxide substrate (e.g., cumene hydroperoxide).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADPH consumption is proportional to the GPX4 activity.

This guide provides a comprehensive technical overview of the mechanism of action of Liproxstatin-1. The provided data, pathways, and protocols serve as a valuable resource for researchers investigating ferroptosis and developing novel therapeutics targeting this cell death pathway. The potential for using 15N labeled Liproxstatin-1 opens up exciting avenues for further detailed mechanistic studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Liproxstatin-1-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis and characterization of ¹⁵N-labeled Liproxstatin-1, a potent inhibitor of ferroptosis. The introduction of a stable isotope label is crucial for advanced mechanistic studies, including target engagement, metabolic fate, and drug distribution, using techniques such as mass spectrometry and specialized NMR spectroscopy. This document outlines a proposed synthetic route, detailed experimental protocols, and expected characterization data for Liproxstatin-1-¹⁵N.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike other forms of programmed cell death, it does not involve caspase activation.[2] The process is centrally regulated by the glutathione peroxidase 4 (GPX4) enzyme, which detoxifies lipid peroxides.[3] Inhibition or depletion of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death.[2][3] Ferroptosis has been implicated in the pathophysiology of various diseases, including ischemia/reperfusion injury, neurodegenerative disorders, and cancer.[2][4]

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, with an IC₅₀ value of 22 nM.[5] It acts as a radical-trapping antioxidant, effectively suppressing lipid peroxidation and preventing ferroptotic cell death in various in vitro and in vivo models.[3] The spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine core structure is key to its activity. The ¹⁵N-labeling of Liproxstatin-1 at a strategic position within its heterocyclic core enables advanced analytical studies to further elucidate its mechanism of action and pharmacokinetic properties.

Signaling Pathway of Ferroptosis Inhibition by Liproxstatin-1

The core mechanism of ferroptosis involves the irondependent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. Liproxstatin-1 intervenes in this pathway by trapping lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.

Ferroptosis_Pathway Ferroptosis Signaling Pathway and Inhibition by Liproxstatin-1 cluster_0 Cell Membrane cluster_1 Regulation PUFA PUFAs LPO Lipid Peroxidation PUFA->LPO Fe²⁺, ROS PUFA_peroxyl PUFA-OO• (Lipid Peroxyl Radical) LPO->PUFA_peroxyl Ferroptosis Ferroptosis LPO->Ferroptosis PUFA_peroxyl->LPO Chain Reaction GPX4 GPX4 GPX4->PUFA Reduces Lipid Peroxides GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Liproxstatin1 Liproxstatin-1 Liproxstatin1->PUFA_peroxyl Traps Radical Iron Fe²⁺ Synthesis_Workflow Proposed Synthetic Workflow for Liproxstatin-1-¹⁵N cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Product A 1-Boc-4-piperidone D Intermediate 1 (N-Aryl Piperidone) A->D B 1-fluoro-2-nitrobenzene B->D C [¹⁵N]-2-fluoroaniline E Intermediate 2 (Diamino Intermediate) C->E Reduction of nitro group and displacement of fluorine D->E F Intermediate 3 ([3'-¹⁵N]-Spiro-quinoxalinone) E->F Intramolecular cyclization G Intermediate 4 ([3'-¹⁵N]-3'-amino-spiro-quinoxaline) F->G Reduction/Amination I Liproxstatin-1-¹⁵N G->I Reductive Amination H 3-chlorobenzaldehyde H->I

References

Applications of Liproxstatin-1-¹⁵N in Ferroptosis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of Liproxstatin-1, a potent ferroptosis inhibitor, and explores the potential applications of its stable isotope-labeled counterpart, Liproxstatin-1-¹⁵N, in advancing ferroptosis research. While direct literature on Liproxstatin-1-¹⁵N is not yet available, this document outlines its prospective uses based on established methodologies for stable isotope labeling in drug discovery and metabolic analysis.

Introduction to Ferroptosis and Liproxstatin-1

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Two key pathways regulate ferroptosis: the glutathione peroxidase 4 (GPX4) axis and the ferroptosis suppressor protein 1 (FSP1) pathway.

Liproxstatin-1 is a spiroquinoxalinamine derivative that has emerged as a potent and specific inhibitor of ferroptosis. It functions as a radical-trapping antioxidant, effectively neutralizing lipid peroxyl radicals to prevent the propagation of lipid peroxidation. Its efficacy has been demonstrated in numerous in vitro and in vivo models, making it a valuable tool for studying the mechanisms of ferroptosis and for developing therapeutic strategies targeting this cell death pathway.

The Potential of Liproxstatin-1-¹⁵N in Ferroptosis Research

The synthesis of Liproxstatin-1 with a stable isotope label, such as ¹⁵N, would provide a powerful tool for detailed mechanistic and pharmacokinetic studies. The ¹⁵N isotope does not decay and can be distinguished from the naturally abundant ¹⁴N by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking and quantification.[1][2]

Hypothetical Synthesis of Liproxstatin-1-¹⁵N

Based on established methods for the synthesis of ¹⁵N-labeled aromatic amines and related heterocyclic compounds, a plausible synthetic route for Liproxstatin-1-¹⁵N could involve the use of ¹⁵N-labeled precursors. For instance, the synthesis could be adapted to incorporate a ¹⁵N-labeled aniline or a related nitrogen-containing starting material in the formation of the quinoxaline ring system.[3][4][5] The specific position of the ¹⁵N label would be strategically chosen to be stable and not interfere with the compound's biological activity.

Prospective Applications of Liproxstatin-1-¹⁵N

The availability of Liproxstatin-1-¹⁵N would open new avenues for research in several key areas:

  • Metabolic Fate and Distribution Studies: By administering Liproxstatin-1-¹⁵N to cells or animal models, researchers can use LC-MS/MS to trace its uptake, distribution, metabolism, and excretion (ADME).[1] This would provide crucial information on its bioavailability, tissue penetration, and the identity of its metabolites, which is essential for drug development.

  • Target Engagement and Deconvolution: Identifying the direct molecular targets of a small molecule is a critical step in understanding its mechanism of action. Liproxstatin-1-¹⁵N could be used in various target deconvolution strategies, such as:

    • Affinity-Based Proteomics: A modified version of Liproxstatin-1-¹⁵N containing a reactive group could be used to covalently label its binding partners in cell lysates or living cells. The ¹⁵N label would facilitate the identification and quantification of these target proteins by mass spectrometry.[6][7][8][9][10]

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of proteins upon ligand binding. By comparing the thermal profiles of proteins in the presence of labeled versus unlabeled Liproxstatin-1, direct targets can be identified.

  • Quantitative Bioanalysis: Liproxstatin-1-¹⁵N can serve as an ideal internal standard for the accurate quantification of unlabeled Liproxstatin-1 in complex biological matrices like plasma, tissues, and cell extracts using LC-MS/MS.[11] This is crucial for precise pharmacokinetic and pharmacodynamic studies.

Quantitative Data on Liproxstatin-1 Efficacy

The following tables summarize quantitative data from various studies, demonstrating the efficacy of Liproxstatin-1 in inhibiting ferroptosis in different experimental models.

Table 1: In Vitro Efficacy of Liproxstatin-1

Cell Line/ModelFerroptosis InducerLiproxstatin-1 ConcentrationObserved EffectReference
Gpx4-/- CellsGenetic Knockout22 nM (IC₅₀)Inhibition of cell death[12]
Gpx4-/- CellsRSL3 (0.5 µM)200 nMProtection against cell death[12]
Caco-2 CellsHypoxia/Reoxygenation200 nMIncreased cell survival, rescued GPX4 expression[13]
OLN93 OligodendrocytesRSL-3 (7.89 µM)1 µMDecreased MDA levels, restored GSH and GPX4 levels[14]
MAFLD model hepatocytesTNF-α, LPS, nigericin100 nMPrevention of cell death[15]

Table 2: In Vivo Efficacy of Liproxstatin-1

Animal ModelDisease/Injury ModelLiproxstatin-1 DosageObserved EffectReference
MiceGpx4 knockdown10 mg/kg, i.p.Prolonged survival, inhibited acute renal failure
MiceHepatic Ischemia/ReperfusionNot specifiedMitigated tissue damage
MiceMAFLD10 mg/kg/day, i.p.Reduced liver triglycerides, cholesterol, and lipid peroxidation[15]
RatsInflammatory Pain (CFA)30 µL (10 µg/µL), intrathecalAttenuated mechanical and thermal hypersensitivities[16]
MiceIschemia/Reperfusion-induced AKI10 mg/kg, i.p.Reduced renal tubular injury

Experimental Protocols

This section provides detailed methodologies for key experiments in ferroptosis research involving Liproxstatin-1.

Cell Viability Assay to Assess Ferroptosis Inhibition

This protocol is used to determine the protective effect of Liproxstatin-1 against ferroptosis-inducing agents.

Materials:

  • Cells of interest (e.g., HT-1080, Caco-2)

  • 96-well cell culture plates

  • Cell culture medium

  • Ferroptosis inducer (e.g., RSL3, erastin)

  • Liproxstatin-1

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ferroptosis inducer and Liproxstatin-1 in cell culture medium.

  • Treat the cells with the ferroptosis inducer in the presence or absence of varying concentrations of Liproxstatin-1. Include vehicle-only controls.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Cells of interest

  • 6-well cell culture plates or chambered cover glasses

  • Cell culture medium

  • Ferroptosis inducer

  • Liproxstatin-1

  • C11-BODIPY 581/591 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with a ferroptosis inducer and/or Liproxstatin-1 as described in the cell viability assay protocol.

  • At the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-10 µM.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • For fluorescence microscopy, add fresh PBS or imaging buffer and capture images using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the dye.

  • For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

  • The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.

Western Blotting for Ferroptosis-Related Proteins (GPX4 and FSP1)

This protocol is for quantifying the protein levels of key ferroptosis regulators.

Materials:

  • Treated cell pellets or tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GPX4, FSP1, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells or homogenize tissues in RIPA buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.[17][18]

Visualizations

The following diagrams illustrate key signaling pathways in ferroptosis and a proposed experimental workflow for utilizing Liproxstatin-1-¹⁵N.

Ferroptosis_Signaling_Pathways Ferroptosis Signaling Pathways cluster_gpx4 GPX4-Mediated Pathway cluster_fsp1 FSP1-Mediated Pathway cluster_peroxidation Lipid Peroxidation Cascade SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine Cystine Cystine Cystine->SystemXc Uptake GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces Lipid_Peroxides Lipid_Peroxides Lipid_Peroxides->GPX4 Substrate Ferroptosis Ferroptotic Cell Death Lipid_Peroxides->Ferroptosis Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits FSP1 FSP1 Ubiquinol Ubiquinol FSP1->Ubiquinol Reduces NADPH NADPH NADPH->FSP1 Lipid_Radicals Lipid_Radicals Ubiquinol->Lipid_Radicals Traps CoQ10 Coenzyme Q10 (Ubiquinone) CoQ10->FSP1 Lipid_Radicals->Lipid_Peroxides Propagation PUFA PUFA-PL ACSL4_LPCAT3 ACSL4/LPCAT3 PUFA->ACSL4_LPCAT3 Membrane_PUFA Membrane PUFA-PL ACSL4_LPCAT3->Membrane_PUFA Incorporation Membrane_PUFA->Lipid_Radicals Iron Fe²⁺ (Fenton Reaction) ROS ROS Iron->ROS ROS->Membrane_PUFA Oxidizes Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_Radicals Traps

Caption: Key signaling pathways regulating ferroptosis.

Liproxstatin1_15N_Workflow Experimental Workflow for Liproxstatin-1-¹⁵N Application cluster_synthesis Synthesis & Preparation cluster_application Experimental Application cluster_analysis Analysis cluster_outcomes Outcomes Synthesis Chemical Synthesis of Liproxstatin-1-¹⁵N QC Quality Control (NMR, MS) Synthesis->QC InVitro In Vitro Treatment (Cell Culture) QC->InVitro InVivo In Vivo Administration (Animal Model) QC->InVivo Sample_Prep Sample Preparation (Lysates, Plasma, Tissues) InVitro->Sample_Prep InVivo->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Target_ID Target Identification (e.g., Affinity Proteomics) Sample_Prep->Target_ID Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis Target_ID->Data_Analysis Metabolic_Fate Metabolic Fate & Distribution Data_Analysis->Metabolic_Fate PK_PD Pharmacokinetics/ Pharmacodynamics Data_Analysis->PK_PD Target_Validation Target Validation Data_Analysis->Target_Validation

Caption: Proposed workflow for Liproxstatin-1-¹⁵N studies.

References

A Technical Guide to Tracing Nitrogen Metabolism in Cells Using 15N-Liproxstatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. At the core of cellular defense against ferroptosis lies a delicate balance of metabolic pathways, with nitrogen metabolism playing a pivotal role, primarily through the synthesis of glutathione (GSH), a key antioxidant. Liproxstatin-1 is a potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant that protects cells from lipid peroxidation and subsequent death.[1][2][3][4] To further elucidate the intricate interplay between ferroptosis, nitrogen metabolism, and the protective mechanisms of Liproxstatin-1, the use of stable isotope tracers is indispensable.

This technical guide explores the application of a novel tool, 15N-labeled Liproxstatin-1 (Liproxstatin-1-15N), for tracing nitrogen metabolism in cells. While Liproxstatin-1 itself is not a direct precursor for nitrogen-containing metabolites, its 15N-labeled analogue can serve as a powerful probe to investigate its uptake, distribution, and, most importantly, its influence on the flux of nitrogen through critical metabolic pathways under ferroptotic stress. By tracking the fate of 15N from cellular nitrogen pools, researchers can gain unprecedented insights into how Liproxstatin-1 modulates the synthesis and degradation of key nitrogenous compounds like amino acids, nucleotides, and glutathione, thereby protecting cells from ferroptosis. This guide provides a comprehensive overview of the conceptual framework, experimental protocols, and data interpretation for utilizing this compound in cellular nitrogen metabolism studies.

Synthesis of this compound

The synthesis of Liproxstatin-1, a spiroquinoxalinamine derivative, involves a multi-step process. To introduce a 15N label, a 15N-containing precursor can be incorporated during the synthesis. Based on the known synthesis of similar quinoxaline and spiro-tetrahydroquinoline derivatives, a plausible route for 15N-Liproxstatin-1 synthesis would involve the use of a 15N-labeled amine in the final cyclization step.

A proposed synthetic pathway could start from a substituted aniline and a cyclic ketone to form a spiro-intermediate. The key step for introducing the isotopic label would be the reaction of this intermediate with a 15N-labeled amine, such as 15N-ammonia or a 15N-labeled primary amine, to form the final spiroquinoxalinamine structure of Liproxstatin-1. The precise reaction conditions would need to be optimized to ensure efficient incorporation of the 15N label.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select a cell line relevant to the research question (e.g., HT1080 fibrosarcoma cells, neuronal cells, or primary cells susceptible to ferroptosis).

  • Culture Conditions: Culture cells in standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Ferroptosis: Induce ferroptosis using a known inducer such as erastin (inhibits the cystine/glutamate antiporter system Xc-) or RSL3 (inhibits glutathione peroxidase 4, GPX4). Determine the optimal concentration and treatment time for the chosen cell line by performing a dose-response curve and time-course experiment, measuring cell viability (e.g., with a CCK8 assay).

  • This compound Treatment: Treat cells with 15N-Liproxstatin-1 at a predetermined protective concentration (typically in the nanomolar range) prior to or concurrently with the ferroptosis inducer.[1] Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with unlabeled Liproxstatin-1.

15N Metabolic Labeling
  • Stable Isotope Tracing: In parallel experiments, to trace the flux of nitrogen from key precursors, culture cells in a medium where a standard nitrogen source is replaced with its 15N-labeled counterpart (e.g., [15N]-glutamine or [15N]-glycine).

  • Labeling Duration: The duration of labeling will depend on the turnover rate of the metabolites of interest. For rapidly synthesized molecules like amino acids and glutathione, a labeling period of a few hours to 24 hours is typically sufficient to reach isotopic steady state.

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add ice-cold extraction solvent (e.g., 80% methanol) to the cell monolayer. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Collect the supernatant containing the polar metabolites and store at -80°C until analysis.

LC-MS/MS Analysis for 15N-Labeled Metabolites
  • Chromatography: Separate the metabolites using liquid chromatography (LC) with a column suitable for polar analytes, such as a HILIC (hydrophilic interaction liquid chromatography) column.

  • Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled to the LC system.

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity and quantify the abundance of specific 15N-labeled metabolites (e.g., 15N-glutathione, 15N-glutamate, 15N-glycine).

  • Data Analysis: Process the raw data using specialized software to identify peaks, determine their mass-to-charge ratio (m/z), and calculate the fractional enrichment of 15N in each metabolite. The enrichment is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Liproxstatin-1 on key markers of ferroptosis and related metabolites. While these studies did not use 15N-labeled Liproxstatin-1, they provide a baseline for the expected metabolic changes that can be further investigated with stable isotope tracing.

Table 1: Effect of Liproxstatin-1 on Markers of Ferroptosis in a Mouse Model of Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

ParameterControlMAFLDMAFLD + Liproxstatin-1
GSH (nmol/mg protein) 5.8 ± 0.53.2 ± 0.45.1 ± 0.6
GSSG (nmol/mg protein) 0.3 ± 0.050.8 ± 0.10.4 ± 0.07
GSSG/GSH Ratio 0.05 ± 0.010.25 ± 0.030.08 ± 0.02
MDA (nmol/mg protein) 1.2 ± 0.23.5 ± 0.41.8 ± 0.3
GPX4 Protein Level (relative to control) 1.00.4 ± 0.050.8 ± 0.07

Data adapted from Tong et al., 2022. Values are presented as mean ± SD.

Table 2: Fold Change of Key Metabolites in RSL3-Induced Ferroptosis in H9c2 Cardiac Cells

MetaboliteRSL3 vs. Control (Fold Change)RSL3 + Ferrostatin-1 vs. RSL3 (Fold Change)
Glutamine 0.452.1
Glutamate 0.61.8
Glycine 0.33.0
Cysteine 0.253.5
Succinate 0.51.9
Isocitrate 1.80.6
2-Oxoglutarate 2.10.5

Data adapted from Sanz et al., 2022. Ferrostatin-1 is another ferroptosis inhibitor with a similar mechanism to Liproxstatin-1.

Visualization of Pathways and Workflows

Signaling Pathway of Ferroptosis Inhibition by Liproxstatin-1

Ferroptosis_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cystine Cystine SystemXc System Xc- Cystine->SystemXc Import Cysteine Cysteine SystemXc->Cysteine Glutamate Glutamate SystemXc->Glutamate Export PUFA_PL PUFA-PL Lipid_Peroxides Lipid Peroxides PUFA_PL->Lipid_Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->PUFA_PL Reduces GPX4->Lipid_Peroxides Inhibits Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_Peroxides Inhibits Iron Fe2+ Iron->Lipid_Peroxides Fenton Reaction ROS ROS ROS->Lipid_Peroxides

Caption: Ferroptosis inhibition by Liproxstatin-1.

Experimental Workflow for Tracing Nitrogen Metabolism with this compound

Experimental_Workflow cluster_prep 1. Preparation cluster_labeling 2. Isotope Labeling cluster_sampling 3. Sample Processing cluster_analysis 4. Analysis CellCulture Cell Culture (e.g., HT1080) FerroptosisInduction Induce Ferroptosis (RSL3 or Erastin) CellCulture->FerroptosisInduction LiproxstatinTreatment Treat with This compound FerroptosisInduction->LiproxstatinTreatment N15Labeling Incubate with 15N-labeled precursors (e.g., 15N-Glutamine) LiproxstatinTreatment->N15Labeling Quench Quench Metabolism N15Labeling->Quench Extract Metabolite Extraction (80% Methanol) Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS DataAnalysis Data Analysis (15N Enrichment) LCMS->DataAnalysis

Caption: Workflow for 15N metabolic tracing.

Logical Relationship of Liproxstatin-1's Protective Effect on Nitrogen Metabolism

Logical_Relationship cluster_metabolism Nitrogen Metabolism Ferroptotic_Stress Ferroptotic Stress (e.g., RSL3) GSH_Depletion GSH Depletion Ferroptotic_Stress->GSH_Depletion Amino_Acid_Pool Amino Acid Pool (Gln, Cys, Gly) Ferroptotic_Stress->Amino_Acid_Pool Depletes Lipid_Peroxidation Lipid Peroxidation Ferroptotic_Stress->Lipid_Peroxidation Liproxstatin_1 Liproxstatin-1 Liproxstatin_1->Lipid_Peroxidation Inhibits Cell_Viability Cell Viability Liproxstatin_1->Cell_Viability Preserves GSH_Depletion->Lipid_Peroxidation Promotes Amino_Acid_Pool->GSH_Depletion Impacts Synthesis Lipid_Peroxidation->Cell_Viability Reduces

Caption: Liproxstatin-1's impact on nitrogen metabolism.

Conclusion

The use of 15N-labeled Liproxstatin-1, in conjunction with stable isotope tracing of key nitrogen precursors, offers a powerful strategy to dissect the complex interplay between ferroptosis and nitrogen metabolism. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at understanding how Liproxstatin-1 preserves cellular viability by modulating the flux of nitrogen through critical metabolic pathways. The detailed protocols and data presentation formats outlined herein will facilitate standardized and reproducible investigations. By employing these advanced metabolomics techniques, the scientific community can further unravel the mechanisms of ferroptosis and develop novel therapeutic strategies targeting this crucial cell death pathway. The insights gained from such studies will be invaluable for drug development professionals seeking to translate our understanding of ferroptosis into clinical applications.

References

A Technical Guide to Liproxstatin-1: A Potent Inhibitor of Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the extensive preliminary research available for Liproxstatin-1. As of the latest literature review, no specific preliminary studies utilizing Liproxstatin-1-15N have been identified. The information presented herein on the parent compound, Liproxstatin-1, provides the fundamental knowledge essential for researchers, scientists, and drug development professionals interested in its potential applications, including those involving its isotopically labeled forms. The use of ¹⁵N-labeled compounds, such as this compound, is generally employed in metabolic studies, nuclear magnetic resonance (NMR), and mass spectrometry to trace the molecule's metabolic fate, identify its binding partners, and elucidate its mechanism of action at a molecular level.

Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has demonstrated significant protective effects in various models of oxidative stress-related diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and acute kidney injury.[4][5] This guide summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data from various preliminary studies on Liproxstatin-1, facilitating easy comparison of its efficacy and experimental conditions.

Table 1: In Vitro Efficacy of Liproxstatin-1

Cell LineFerroptosis InducerLiproxstatin-1 ConcentrationEffectReference
Gpx4-/- Cells-22 nM (IC₅₀)Inhibition of cell growth[6][7]
Gpx4-/- Cells-50 nMComplete prevention of lipid peroxidation[6][7]
Gpx4-/- CellsBSO (10 µM), Erastin (1 µM), RSL3 (0.5 µM)200 nMDose-dependent protection against cell death[6][7]
U251 CellsA1331852 + S63845Not specifiedReduction of cell death[6]
Caco-2 CellsHypoxia/Reoxygenation200 nMDecreased cell death, increased TEER[8]
K562 Leukemia Cells-10 µM and 20 µMInhibition of proliferation, cell cycle arrest[9]

Table 2: In Vivo Efficacy of Liproxstatin-1

Animal ModelConditionLiproxstatin-1 DosageEffectReference
GreERT2; Gpx4fl/fl miceGpx4 knockdown10 mg/kg; i.p.Significantly extended survival, delayed ferroptosis in tubular cells[7]
MAFLD MiceHigh-fat high-fructose diet10 mg·kg⁻¹·d⁻¹, ipReduced liver triglycerides, cholesterol, and lipid peroxidation markers[10]
Ischemia/ReperfusionHepatic I/RNot specifiedMitigated tissue injury[6]
Myocardial I/R MiceIschemia/ReperfusionNot specifiedReduced myocardial infarct sizes[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Liproxstatin-1.

1. Cell Viability Assay

  • Objective: To assess the protective effect of Liproxstatin-1 against ferroptosis-induced cell death.

  • Cell Seeding: Plate cells (e.g., Gpx4-/- cells, U251, or K562) in 96-well plates at a suitable density.[9][12]

  • Treatment:

    • Pre-treat cells with varying concentrations of Liproxstatin-1 (e.g., 50 nM, 200 nM) for a specified duration (e.g., 12 or 24 hours).[6][8][9]

    • Induce ferroptosis using agents like RSL3 (0.5 µM), Erastin (1 µM), or BSO (10 µM).[6][7] For some studies, cell death is induced by other means, such as a combination of S63845 and A1331852.[6]

  • Assessment:

    • After the treatment period (e.g., 24, 48, or 72 hours), assess cell viability using a reagent such as AquaBluer or a CCK-8 kit according to the manufacturer's instructions.[6][8][9]

    • Measure absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to untreated controls to calculate cell viability percentages.

2. In Vivo Mouse Model of Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

  • Objective: To evaluate the therapeutic effect of Liproxstatin-1 in a mouse model of MAFLD.[10]

  • Animal Model: C57BL/6J mice.[10]

  • MAFLD Induction: Feed mice a high-fat diet with 30% fructose in their drinking water (HFHF) for 16 weeks.[10]

  • Treatment:

    • Following the 16-week induction period, administer Liproxstatin-1 at a dose of 10 mg·kg⁻¹·d⁻¹ via intraperitoneal (i.p.) injection for 2 weeks.[10]

    • A control group receives a chow diet, and another HFHF group receives a vehicle control.[10]

  • Outcome Measures:

    • Monitor body weight and liver weight.[10]

    • Measure liver levels of triglycerides, cholesterol, 4-hydroxynonenal (4-HNE), and malondialdehyde (MDA).[10]

    • Assess gene expression of lipid synthesis/oxidation markers (e.g., Pparα, Scd1, Fasn, Hmgcr, Cpt1a).[10]

    • Evaluate insulin resistance, mitochondrial ROS content, and liver fibrosis.[10]

    • Analyze markers of apoptosis (Bax/Bcl-xL ratio, TUNEL staining), pyroptosis (cleaved Caspase-1 and GSDMD), and necroptosis (phosphorylated MLKL).[10]

3. Langendorff Heart Perfusion for Ischemia/Reperfusion Injury Model

  • Objective: To investigate the cardioprotective effects of Liproxstatin-1 against ischemia/reperfusion (I/R) injury.[11]

  • Animal Model: Mice.[11]

  • Procedure:

    • Anesthetize mice (e.g., ketamine 80 mg/kg i.p. and xylazine 8 mg/kg i.p.).[11]

    • Excise hearts and arrest them in ice-cold buffer.[11]

    • Mount the aorta on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer.

    • Induce global ischemia by stopping the perfusion, followed by reperfusion.

  • Treatment: Administer Liproxstatin-1 at the onset of reperfusion.[11]

  • Outcome Measures:

    • Measure myocardial infarct size.[11]

    • Assess mitochondrial structural integrity and function.[11]

    • Analyze protein levels of VDAC1, VDAC2/3, and GPX4.[11]

    • Measure mitochondrial reactive oxygen species (ROS) production.[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to Liproxstatin-1's function.

G RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Erastin Erastin Erastin->GPX4 inhibits (indirectly) Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation prevents Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis leads to Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_Peroxidation inhibits

Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.

G cluster_workflow In Vivo MAFLD Study Workflow start C57BL/6J Mice diet 16 Weeks HFHF Diet start->diet treatment 2 Weeks Treatment diet->treatment group1 Chow Diet treatment->group1 Control group2 HFHF + Vehicle treatment->group2 MAFLD group3 HFHF + Liproxstatin-1 (10 mg/kg/day i.p.) treatment->group3 Treatment analysis Biochemical and Histological Analysis group1->analysis group2->analysis group3->analysis

Caption: Experimental workflow for the in vivo MAFLD mouse model.

G cluster_pathway Liproxstatin-1's Protective Effects in Oligodendrocytes RSL3 RSL-3 GPX4_inhibition GPX4 Inhibition RSL3->GPX4_inhibition Lipid_Peroxidation Mitochondrial Lipid Peroxidation GPX4_inhibition->Lipid_Peroxidation Oligodendrocyte_Ferroptosis Oligodendrocyte Ferroptosis Lipid_Peroxidation->Oligodendrocyte_Ferroptosis Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_Peroxidation inhibits GSH_GPX4_FSP1 Restored Expression of GSH, GPX4, FSP1 Liproxstatin1->GSH_GPX4_FSP1 restores

Caption: Liproxstatin-1's dual action in protecting oligodendrocytes.

References

Discovery and significance of Liproxstatin-1-15N

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Liproxstatin-1-¹⁵N: Discovery, Significance, and Application

Introduction

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which has been implicated in a wide range of pathological conditions, including ischemia/reperfusion injury, neurodegenerative diseases, and cancer.[1][2][3] The discovery of small molecules that can modulate this pathway has provided researchers with powerful tools to investigate its underlying mechanisms and explore its therapeutic potential. Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, first identified through high-throughput screening.[4] It acts as a radical-trapping antioxidant (RTA) to suppress lipid peroxidation, thereby preventing ferroptotic cell death.[4][5]

This guide focuses on Liproxstatin-1-¹⁵N , a stable isotope-labeled variant of Liproxstatin-1. The incorporation of the heavy nitrogen isotope (¹⁵N) does not alter the molecule's biological activity but provides a critical analytical tool for advanced research applications. The ¹⁵N label allows for the precise differentiation and quantification of the compound from its unlabeled, endogenous counterparts in biological matrices using mass spectrometry. This makes Liproxstatin-1-¹⁵N an invaluable reagent for pharmacokinetic studies, metabolic fate determination, and as an internal standard for accurate quantification in various experimental settings.

Quantitative Data: Efficacy of Liproxstatin-1

The following table summarizes the quantitative efficacy of Liproxstatin-1 in inhibiting ferroptosis across various experimental models. This data is applicable to Liproxstatin-1-¹⁵N as its biological activity is identical.

ParameterValueCell Line / ModelInducer of FerroptosisReference
IC₅₀ 22 nMGpx4⁻/⁻ Mouse Embryonic Fibroblasts (MEFs)GPX4 Deletion[6][7][8][9][10][11]
IC₅₀ 22 nMGpx4⁻/⁻ CellsNot specified[12][13]
IC₅₀ 45 ± 5 nMPfa-1 Mouse Fibroblasts(1S,3R)-RSL3[4]
Effective Concentration 50 nMGpx4⁻/⁻ MEFsGPX4 Deletion[11][14]
Protective Concentration 200 nMGpx4⁻/⁻ CellsL-buthionine sulphoximine (10 µM), erastin (1 µM), RSL3 (0.5 µM)[12][13]
In Vivo Dosage 10 mg/kg (i.p.)GreERT2; Gpx4fl/fl MiceTamoxifen-induced GPX4 deletion[9][12][13]
In Vivo Dosage 10 mg/kgMouse model of hepatic ischemia/reperfusionIschemia/Reperfusion[11][15]
In Vivo Dosage 10 mg/kg (i.p.)C57BL/6 mice with LPS-induced cognitive impairmentLipopolysaccharide (LPS)[16]

Signaling Pathways and Mechanism of Action

Liproxstatin-1 functions by intercepting lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This action is independent of the upstream signaling events that trigger ferroptosis but directly counteracts the ultimate execution step. The diagram below illustrates the central pathways of ferroptosis and the point of intervention by Liproxstatin-1.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- (SLC7A11) Cysteine Cysteine SystemXc->Cysteine import PUFA_PL PUFA-PLs Lipid_Peroxidation Lipid Peroxidation (L-OOH) PUFA_PL->Lipid_Peroxidation Membrane_Damage Membrane Damage & Cell Death Lipid_Peroxidation->Membrane_Damage Glutamate Glutamate (extracellular) Glutamate->SystemXc inhibit Cystine Cystine (extracellular) Cystine->SystemXc GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor GPX4->PUFA_PL detoxifies lipid peroxides Iron_Pool Labile Iron Pool (Fe2+) ROS ROS (via Fenton Reaction) Iron_Pool->ROS ROS->Lipid_Peroxidation initiates Erastin Erastin / Sulfasalazine Erastin->SystemXc inhibit RSL3 RSL3 RSL3->GPX4 inhibit Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_Peroxidation inhibits (radical trapping)

Caption: The Ferroptosis Pathway and Liproxstatin-1's point of intervention.

Experimental Protocols

In Vitro Ferroptosis Inhibition Assay

This protocol describes how to assess the ability of Liproxstatin-1-¹⁵N to prevent ferroptosis induced by the GPX4 inhibitor RSL3 in a cell culture model.

Materials:

  • Cell line susceptible to ferroptosis (e.g., HT-1080, Pfa-1 mouse fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Liproxstatin-1-¹⁵N stock solution (e.g., 10 mM in DMSO)

  • (1S,3R)-RSL3 stock solution (e.g., 1 mM in DMSO)[11]

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or LDH cytotoxicity assay kit)[15][17]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of Liproxstatin-1-¹⁵N in complete culture medium to achieve final concentrations ranging from 1 nM to 1 µM.

  • Treatment: Pre-treat the cells by replacing the medium with the prepared Liproxstatin-1-¹⁵N dilutions. Incubate for 1-2 hours.

  • Ferroptosis Induction: Add RSL3 to each well (except for the vehicle control) to a final concentration that induces significant cell death (e.g., 0.5-1 µM, to be optimized for the specific cell line).

  • Incubation: Incubate the plate for 12-24 hours.

  • Viability Assessment: Measure cell viability according to the manufacturer's instructions for the chosen assay (e.g., add CCK-8 reagent, incubate, and read absorbance at 450 nm).

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells (100% viability) and plot the results as a dose-response curve to determine the IC₅₀ value of Liproxstatin-1-¹⁵N.

Lipid Peroxidation Assay using C11-BODIPY

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis, and its inhibition by Liproxstatin-1-¹⁵N.

Materials:

  • Cell line, culture medium, RSL3, and Liproxstatin-1-¹⁵N as described above.

  • C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in 6-well plates or on coverslips and treat with Liproxstatin-1-¹⁵N and RSL3 as described in the previous protocol.

  • Probe Staining: At the end of the treatment period, remove the medium and wash the cells once with PBS.

  • Add fresh medium containing C11-BODIPY 581/591 at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • For Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the cells immediately on a flow cytometer. The probe emits green fluorescence upon oxidation, so the signal in the corresponding channel (e.g., FITC) is measured.

    • For Microscopy: Wash the cells with PBS and mount the coverslips. Image the cells using a fluorescence microscope, capturing both the oxidized (green) and reduced (red) forms of the probe.

  • Data Interpretation: A decrease in the green fluorescence signal in cells co-treated with Liproxstatin-1-¹⁵N and RSL3, compared to cells treated with RSL3 alone, indicates inhibition of lipid peroxidation.[17]

Mandatory Visualizations

Conceptual Workflow for Pharmacokinetic Analysis using Liproxstatin-1-¹⁵N

The ¹⁵N label is ideal for quantitative pharmacokinetic (PK) studies, allowing the administered compound to be distinguished from any potential metabolic derivatives or background noise.

PK_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Admin Administer Liproxstatin-1-¹⁵N to Animal Model (e.g., 10 mg/kg) Sampling Collect Blood Samples at Multiple Time Points Admin->Sampling Extraction Extract Compound from Plasma Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantify ¹⁵N-labeled Compound (using unlabeled Lip-1 as standard) LCMS->Quant Advantage Key Advantage: ¹⁵N label allows specific detection and accurate quantification by MS LCMS->Advantage PK_Model Plot Concentration vs. Time Quant->PK_Model PK_Params Calculate PK Parameters (Half-life, Cmax, AUC) PK_Model->PK_Params

Caption: A conceptual workflow for a pharmacokinetic study using Liproxstatin-1-¹⁵N.

References

An In-Depth Technical Guide to the Chemical Properties of Liproxstatin-1-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1, a potent spiroquinoxalinamine derivative, has emerged as a critical tool in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the chemical properties of Liproxstatin-1-15N, an isotopically labeled variant of Liproxstatin-1. This document details its physicochemical properties, synthesis, and mechanism of action, offering valuable information for researchers in cell biology, pharmacology, and drug development.

Introduction

Ferroptosis is implicated in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Liproxstatin-1 is a highly selective and potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant to prevent lipid peroxidation. The 15N-labeled version, this compound, serves as a valuable tool for metabolic labeling and tracer studies to investigate its mechanism of action and metabolic fate. This guide consolidates the known chemical properties of this important research compound.

Physicochemical Properties

The chemical properties of this compound are nearly identical to those of its unlabeled counterpart, with a minor difference in molecular weight due to the incorporation of the 15N isotope. The following tables summarize the key physicochemical data for Liproxstatin-1.

Table 1: General Chemical Properties of Liproxstatin-1

PropertyValueReference
IUPAC Name N-[(3-chlorophenyl)methyl]spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine[1]
Synonyms Lip-1[1]
CAS Number 950455-15-9[2]
Molecular Formula C₁₉H₂₁ClN₄[3]
Molecular Weight 340.85 g/mol (for Liproxstatin-1)[4]
Appearance Crystalline solid[5]
Purity ≥95%[5]

Table 2: Spectroscopic and Solubility Data of Liproxstatin-1

PropertyValueReference
UV/Vis. (λmax) 232, 276, 314 nm[5]
Solubility in Ethanol ~5 mg/mL[5]
Solubility in DMSO ~16 mg/mL[5]
Solubility in Dimethyl Formamide ~25 mg/mL[5]
Storage Temperature -20°C[5]
Stability ≥ 4 years at -20°C[5]

Table 3: Pharmacological Data of Liproxstatin-1

PropertyValueReference
Biological Activity Potent ferroptosis inhibitor[6]
IC₅₀ 22 nM (inhibition of ferroptotic cell death)[6][7]

Synthesis and Purification

The synthesis of Liproxstatin-1 has been mentioned to be described in the supporting information of a 2017 article in ACS Central Science by Zilka et al., which focuses on its mechanism of cytoprotection.[8][9] Researchers requiring the specific synthesis protocol are encouraged to consult this primary literature.

The general synthetic approach for similar spiro-quinazolinone and quinoxaline derivatives often involves:

  • Condensation Reaction: Reacting an aminocarboxamide or o-phenylenediamine derivative with a ketone or isatin in the presence of a catalyst.[10]

  • Cyclization: Intramolecular cyclization of N-substituted aromatic o-diamines.[11]

  • Purification: Purification of the final product is typically achieved through column chromatography and recrystallization to yield a high-purity compound.

The synthesis of this compound would require the use of a 15N-labeled precursor, such as a 15N-labeled amine, at the appropriate step in the synthetic route.

Below is a conceptual workflow for the synthesis of spiroquinoxalinamine derivatives.

G A o-Phenylenediamine Derivative C Condensation Reaction (Acid or Base Catalyzed) A->C B Piperidinone Derivative B->C D Intermediate Spiro-Compound C->D E Reductive Amination with 3-chlorobenzaldehyde D->E F Liproxstatin-1 E->F G Purification (Chromatography/Recrystallization) F->G H High-Purity Liproxstatin-1 G->H

Caption: Conceptual workflow for the synthesis of Liproxstatin-1.

Mechanism of Action

Liproxstatin-1 functions as a potent inhibitor of ferroptosis by acting as a radical-trapping antioxidant (RTA).[8][12] Its primary mechanism involves the scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[8]

The key aspects of its mechanism include:

  • Radical Scavenging: Liproxstatin-1 donates a hydrogen atom from its amine group to lipid peroxyl radicals, neutralizing them and preventing further damage to cellular membranes.[13] Theoretical studies suggest that the hydrogen atom is preferentially abstracted from the aromatic amine site (1'-NH).[13]

  • Inhibition of Lipid Peroxidation: By trapping lipid peroxyl radicals, Liproxstatin-1 directly inhibits the accumulation of lipid hydroperoxides.[8]

  • GPX4-Independent Activity: While ferroptosis is often induced by the inhibition of glutathione peroxidase 4 (GPX4), Liproxstatin-1 can rescue cells from ferroptotic death downstream of GPX4 inactivation.[3]

  • Regeneration: The resulting Liproxstatin-1 radical can be regenerated back to its active form by endogenous antioxidants like ubiquinol, allowing it to act catalytically.[13]

The signaling pathway below illustrates the role of Liproxstatin-1 in the inhibition of ferroptosis.

G cluster_0 Ferroptosis Induction cluster_1 Liproxstatin-1 Intervention GPX4_inhibition GPX4 Inhibition Lipid_ROS Lipid Peroxyl Radicals (LOO•) GPX4_inhibition->Lipid_ROS leads to accumulation of Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation propagates Radical_Trapping Radical Trapping Lipid_ROS->Radical_Trapping Cell_Death Ferroptotic Cell Death Lipid_Peroxidation->Cell_Death results in Liproxstatin1 Liproxstatin-1 Liproxstatin1->Radical_Trapping donates H• to Radical_Trapping->Lipid_Peroxidation Liproxstatin1_Radical Liproxstatin-1 Radical Radical_Trapping->Liproxstatin1_Radical forms Regeneration Regeneration (e.g., by CoQ10H2) Liproxstatin1_Radical->Regeneration is reduced by Regeneration->Liproxstatin1 regenerates

Caption: Mechanism of ferroptosis inhibition by Liproxstatin-1.

Experimental Protocols

Detailed experimental protocols for the use of Liproxstatin-1 are dependent on the specific application. However, a general protocol for in vitro cell-based assays is provided below.

5.1. Preparation of Stock Solutions

Liproxstatin-1 is typically supplied as a crystalline solid and should be dissolved in an appropriate organic solvent to prepare a stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO), ethanol, or dimethyl formamide (DMF) can be used.[5]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to cell cultures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

5.2. In Vitro Ferroptosis Inhibition Assay

This protocol describes a general method for assessing the ability of Liproxstatin-1 to inhibit ferroptosis induced by agents such as erastin or RSL3.

  • Cell Seeding: Plate cells (e.g., HT-1080 or other susceptible cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of Liproxstatin-1 (e.g., 10 nM to 1 µM) for 1-2 hours.

    • Induce ferroptosis by adding a known concentration of an inducer (e.g., 10 µM erastin or 1 µM RSL3).

    • Include appropriate controls: vehicle-only, inducer-only, and Liproxstatin-1-only.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a cell counting kit (e.g., CCK-8).

  • Data Analysis: Calculate the IC₅₀ value of Liproxstatin-1 by plotting cell viability against the log of the Liproxstatin-1 concentration and fitting the data to a dose-response curve.

Below is a workflow for a typical in vitro ferroptosis inhibition experiment.

G A Seed cells in 96-well plate B Pre-treat with Liproxstatin-1 A->B C Add ferroptosis inducer (e.g., Erastin, RSL3) B->C D Incubate for 24-48 hours C->D E Measure cell viability (e.g., MTT assay) D->E F Data analysis and IC50 determination E->F

Caption: Workflow for an in vitro ferroptosis inhibition assay.

Conclusion

This compound is an invaluable tool for researchers investigating the mechanisms of ferroptosis and the role of lipid peroxidation in disease. Its well-characterized chemical properties and potent biological activity make it a standard for in vitro and in vivo studies. This guide provides a foundational understanding of its physicochemical characteristics, mechanism of action, and practical application in experimental settings. For more detailed information, researchers are encouraged to consult the cited primary literature.

References

Methodological & Application

Application Notes: Protocol for Using Liproxstatin-1-15N in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liproxstatin-1 is a potent and specific spiroquinoxalinamine-derived inhibitor of ferroptosis, a form of regulated, iron-dependent cell death characterized by the accumulation of lipid peroxides.[1][2] It functions as a radical-trapping antioxidant (RTA), preventing lipid peroxidation within cellular membranes.[3][4] The 15N-labeled version, Liproxstatin-1-15N, serves as a critical tool for advanced analytical applications, particularly for accurate quantification in biological matrices using mass spectrometry. This document provides detailed protocols for the use of Liproxstatin-1 and proposes a specific application for this compound in cell culture experiments.

Mechanism of Action

Liproxstatin-1 inhibits ferroptosis by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. This process is independent of the canonical glutathione peroxidase 4 (GPX4) pathway's enzymatic activity but directly counteracts its downstream effects. The central role of GPX4 is to detoxify lipid hydroperoxides; its inhibition or depletion leads to the accumulation of these reactive species, culminating in cell death.[5][6] Liproxstatin-1 localizes to membranes to effectively neutralize the lipid radicals that propagate this damage.[4]

Ferroptosis_Pathway cluster_0 Cell Membrane cluster_1 Lipid Peroxidation Cascade cluster_2 Inhibitors SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine imports Cystine, reduces to Cysteine Cystine_in Cystine (in) GSH GSH Cysteine->GSH synthesizes GPX4 GPX4 GSH->GPX4 cofactor for PUFA_OOH Lipid Peroxides (PUFA-PL-OOH) GPX4->PUFA_OOH Detoxifies PUFA PUFA-PL PUFA->PUFA_OOH Iron-dependent Oxidation Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis RSL3 RSL3 / Erastin RSL3->GPX4 inhibits Liproxstatin1 Liproxstatin-1 Liproxstatin1->PUFA_OOH scavenges radicals, prevents formation

Caption: Ferroptosis signaling pathway and points of inhibition.

Quantitative Data

The efficacy of Liproxstatin-1 has been quantified in various cell models. The following table summarizes key inhibitory concentrations.

ParameterCell Line/ModelValueReference
IC₅₀ Gpx4-/- Mouse Embryonic Fibroblasts (MEFs)22 nM[1][7][8]
EC₅₀ OLN93 Oligodendrocytes (RSL-3 induced)115.3 nM[9]
IC₅₀ K562 Leukemia Cells (24h)11.4 µM[10]
IC₅₀ K562 Leukemia Cells (48h)8.1 µM[10]
Effective Conc. Gpx4-/- MEFs (complete prevention of lipid peroxidation)50 nM[8][11]
Effective Conc. Gpx4-/- MEFs (protection against various inducers)200 nM[1][11]
Effective Conc. Caco-2 Cells (protection against hypoxia/reoxygenation)200 nM[12]

Application Notes for this compound

While protocols for unlabeled Liproxstatin-1 focus on its bioactivity as a ferroptosis inhibitor, the 15N-labeled form is primarily intended for use as an internal standard (IS) in mass spectrometry-based quantification assays (e.g., LC-MS/MS). The stable isotope label imparts a predictable mass shift without altering the compound's chemical properties, allowing it to be distinguished from the unlabeled (native) analyte.

Primary Application:

  • Accurate Quantification of Intracellular/Extracellular Liproxstatin-1: By spiking a known amount of this compound into a biological sample (e.g., cell lysate, culture medium) containing an unknown amount of unlabeled Liproxstatin-1, the precise concentration of the unlabeled compound can be determined. The ratio of the signal from the native compound to the signal from the 15N-labeled standard allows for correction of sample loss during preparation and variations in instrument response.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Reconstitution of Liproxstatin-1 / this compound:

    • Liproxstatin-1 is supplied as a crystalline solid and is soluble in organic solvents like DMSO and ethanol.[13]

    • To prepare a 10 mM stock solution in DMSO , dissolve 3.41 mg of Liproxstatin-1 (or this compound) in 1 mL of high-purity DMSO.

    • Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[11][14]

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][14] The product is stable for at least 4 years when stored properly.[13]

    • When preparing working solutions, dilute the stock solution in fresh cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.

Protocol 2: Inhibition of Induced Ferroptosis

This protocol describes the use of Liproxstatin-1 to prevent cell death induced by common ferroptosis inducers like RSL3 or Erastin.

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment:

    • Prepare working solutions of a ferroptosis inducer (e.g., 0.5 µM RSL3 or 1 µM Erastin) and Liproxstatin-1 (e.g., 10-200 nM) in fresh culture medium.

    • Aspirate the old medium from the cells.

    • Add the medium containing the ferroptosis inducer and/or Liproxstatin-1 to the respective wells. Include appropriate controls:

      • Vehicle control (medium with DMSO).

      • Inducer only.

      • Liproxstatin-1 only.

      • Inducer + Liproxstatin-1.

  • Incubation: Incubate the cells for the desired period (e.g., 12-48 hours), depending on the cell type and inducer kinetics.

  • Assessment of Cell Viability: Measure cell viability using a suitable method, such as a CCK-8/MTT assay or by counting viable cells using Trypan Blue exclusion.[12]

Protocol 3: Quantification of Intracellular Liproxstatin-1 using this compound

This proposed protocol outlines the workflow for using this compound as an internal standard to measure the concentration of unlabeled Liproxstatin-1 within cells.

Workflow_Quantification start 1. Cell Treatment Treat cells with unlabeled Liproxstatin-1 for a defined time. harvest 2. Cell Harvesting Wash cells with ice-cold PBS to remove extracellular compound. Collect cell pellet. start->harvest lysis 3. Cell Lysis & Spiking Lyse cells in a suitable buffer. Spike lysate with a known concentration of this compound (Internal Standard). harvest->lysis extraction 4. Analyte Extraction Perform protein precipitation (e.g., with cold acetonitrile) to extract small molecules. lysis->extraction centrifuge 5. Centrifugation Pellet precipitated proteins and collect the supernatant. extraction->centrifuge analysis 6. LC-MS/MS Analysis Analyze the supernatant to determine the peak area ratio of Liproxstatin-1 to this compound. centrifuge->analysis quantify 7. Quantification Calculate the concentration of intracellular Liproxstatin-1 based on the peak area ratio and a standard curve. analysis->quantify

Caption: Workflow for intracellular quantification of Liproxstatin-1.

Detailed Steps:

  • Cell Treatment: Treat cells with unlabeled Liproxstatin-1 at the desired concentration for a specific duration as described in Protocol 2.

  • Harvesting:

    • Place the culture plate on ice. Aspirate the medium.

    • Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual extracellular compound.

    • Harvest the cells by scraping or trypsinization and collect the cell pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lysis and Spiking:

    • Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer or methanol/water).

    • Immediately add (spike) a known amount of this compound stock solution into the lysate. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected analyte concentration.

  • Extraction:

    • To precipitate proteins and extract the small molecules, add 3-4 volumes of ice-cold acetonitrile to the lysate.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new tube, evaporate the solvent under a stream of nitrogen if necessary, reconstitute in a suitable mobile phase, and analyze using a validated LC-MS/MS method.

  • Data Interpretation: The concentration of Liproxstatin-1 in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of both compounds.

Protocol 4: Assessment of Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation, which Liproxstatin-1 is expected to inhibit.

  • Cell Treatment: Treat cells with a ferroptosis inducer and/or Liproxstatin-1 as described in Protocol 2.

  • Probe Loading:

    • Towards the end of the treatment period (e.g., the final 30-60 minutes), add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

    • Incubate the cells at 37°C, protected from light.

  • Cell Harvesting: Harvest the cells (trypsinization may be necessary for adherent cells) and wash them once with PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in PBS.

    • Analyze the cells immediately using a flow cytometer. The unoxidized probe fluoresces red (e.g., excitation ~581 nm, emission ~591 nm), while oxidation of the polyunsaturated butadienyl portion shifts the fluorescence to green (e.g., excitation ~488 nm, emission ~520 nm).

  • Data Interpretation: An increase in the green fluorescence signal indicates lipid peroxidation. Effective inhibition by Liproxstatin-1 will result in a significantly lower green fluorescence signal in treated cells compared to cells treated with the inducer alone.[12]

References

Application Notes and Protocols for Liproxstatin-1-15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed workflow for the quantitative analysis of Liproxstatin-1, a potent ferroptosis inhibitor, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a 15N-labeled internal standard. The protocols outlined below are intended as a comprehensive guide for researchers in drug discovery and development, as well as those investigating the mechanisms of ferroptosis.

Introduction

Liproxstatin-1 is a spiroquinoxalinamine derivative that has been identified as a highly effective inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] It acts as a radical-trapping antioxidant, thereby preventing the propagation of lipid peroxidation.[2] The ability to accurately quantify Liproxstatin-1 in various biological matrices is crucial for pharmacokinetic studies, determining drug efficacy, and understanding its mechanism of action. The use of a stable isotope-labeled internal standard, such as Liproxstatin-1-15N, is the gold standard for quantitative mass spectrometry, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

Signaling Pathway of Ferroptosis Inhibition by Liproxstatin-1

Ferroptosis is a complex process involving iron metabolism, lipid peroxidation, and the depletion of antioxidant defense systems. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which, with its cofactor glutathione (GSH), reduces lipid hydroperoxides to non-toxic lipid alcohols.[3] Ferroptosis can be induced by compounds like RSL3, which directly inhibits GPX4, or erastin, which inhibits the cystine/glutamate antiporter (system Xc-), leading to GSH depletion.[3] Liproxstatin-1 inhibits ferroptosis by trapping lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.

Ferroptosis Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol System Xc- System Xc- Cystine Cystine System Xc-->Cystine imports Lipid Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis PUFA-PL PUFA-PLs PUFA-PL->Lipid Peroxidation leads to GSH Glutathione (GSH) Cystine->GSH synthesis Glutamate Glutamate GPX4 GPX4 GSH->GPX4 cofactor for GPX4->Lipid Peroxidation inhibits Lipid Alcohols Lipid Alcohols Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->Lipid Peroxidation inhibits by radical trapping Erastin Erastin Erastin->System Xc- inhibits RSL3 RSL3 RSL3->GPX4 inhibits

Figure 1. Simplified signaling pathway of ferroptosis and the inhibitory action of Liproxstatin-1.

Experimental Workflow for this compound Mass Spectrometry Analysis

The overall workflow for the quantitative analysis of Liproxstatin-1 using a 15N-labeled internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

This compound MS Analysis Workflow Sample_Collection Biological Sample Collection (Cells, Plasma, Tissue) Internal_Standard Spike with this compound Internal Standard Sample_Collection->Internal_Standard Extraction Protein Precipitation & Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 2. General experimental workflow for this compound mass spectrometry analysis.

Detailed Experimental Protocols

Reagent and Standard Preparation
  • Liproxstatin-1 Stock Solution: Prepare a 1 mg/mL stock solution of Liproxstatin-1 in DMSO. Store at -20°C.

  • This compound Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. The exact number of 15N labels will determine the mass shift. Assuming two 15N atoms, the molecular weight will increase by approximately 2 Da. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Liproxstatin-1 stock solution in a suitable solvent (e.g., 50% methanol in water) to create a calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.

Sample Preparation

The following protocols are starting points and may require optimization based on the specific cell type or tissue.

a) Cultured Cells

  • Cell Lysis:

    • Wash cells (e.g., 1 x 10^6) twice with ice-cold PBS.

    • Lyse the cells in a suitable volume (e.g., 200 µL) of ice-cold methanol.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard working solution to each sample.

  • Homogenization: Sonicate the samples on ice to ensure complete cell lysis and homogenization.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for evaporation.

b) Plasma/Serum

  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma/serum, add the this compound internal standard.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

c) Tissue Homogenates

  • Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., PBS) on ice.

  • Internal Standard Spiking: Add the this compound internal standard to the homogenate.

  • Extraction: Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE). Vortex vigorously and centrifuge to separate the phases.

  • Organic Layer Collection: Collect the organic layer containing Liproxstatin-1.

Sample Clean-up (Applicable to all sample types)
  • Evaporation: Evaporate the collected supernatant/organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at high speed to remove any remaining particulates before transferring to an autosampler vial.

LC-MS/MS Analysis

The following are suggested starting parameters for method development.

a) Liquid Chromatography (LC)

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Start at a low percentage of B, ramp up to a high percentage of B to elute Liproxstatin-1, then re-equilibrate.

b) Tandem Mass Spectrometry (MS/MS)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 800 L/hr

c) MRM Transitions

The exact m/z values will depend on the specific instrument and may require optimization. The molecular weight of Liproxstatin-1 is 340.85 g/mol (for the free base).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Liproxstatin-1341.1To be determinedTo be determined
This compound343.1 (assuming 2 nitrogens labeled)To be determinedTo be determined

Note: The precursor ion will be [M+H]+. Product ions and collision energies must be determined by infusing the analytical standards into the mass spectrometer.

Data Presentation and Analysis

Quantitative Data Summary

A calibration curve should be constructed by plotting the peak area ratio of Liproxstatin-1 to this compound against the concentration of the Liproxstatin-1 standards. The concentration of Liproxstatin-1 in the unknown samples can then be calculated from this curve.

Table 1: Example Calibration Curve Data

Standard Concentration (ng/mL)Liproxstatin-1 Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
11,500100,0000.015
57,600102,0000.075
1015,200101,5000.150
5075,500100,8000.749
100151,000101,2001.492
500752,000100,5007.483

Table 2: Example Quantification of Liproxstatin-1 in Cell Lysates

Sample IDLiproxstatin-1 Peak AreaThis compound Peak AreaPeak Area RatioCalculated Concentration (ng/mL)Concentration per 10^6 cells (ng)
ControlNot Detected103,000N/DN/DN/D
Treated Sample 125,800101,0000.25517.13.42
Treated Sample 231,200102,5000.30420.44.08

Note: The "Concentration per 10^6 cells" would be calculated based on the initial number of cells and the final reconstitution volume.

Conclusion

This application note provides a comprehensive framework for the development of a robust and reliable LC-MS/MS method for the quantification of Liproxstatin-1 using a 15N-labeled internal standard. The detailed protocols for sample preparation from various biological matrices, along with suggested starting parameters for LC-MS/MS analysis, will enable researchers to accurately measure Liproxstatin-1 concentrations. This will facilitate further investigation into its therapeutic potential and its role in the intricate signaling pathways of ferroptosis. Method validation, including assessment of linearity, accuracy, precision, and matrix effects, is a critical next step to ensure the reliability of the obtained results.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Liproxstatin-1-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the structural and dynamic analysis of the ferroptosis inhibitor, Liproxstatin-1, using Nitrogen-15 (¹⁵N) NMR spectroscopy. The protocols outlined are intended for researchers utilizing ¹⁵N-labeled Liproxstatin-1 to investigate its chemical environment, conformational dynamics, and interactions with biological targets.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] It has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.[1] Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, acting as a radical-scavenging antioxidant.[3][4] Its mechanism of action involves the suppression of lipid peroxidation, thereby protecting cells from this form of programmed cell death.[5] Liproxstatin-1 has been shown to be effective in various cellular and in vivo models of ferroptosis.[6][7]

The chemical structure of Liproxstatin-1 is N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine.[1][4] Isotopic labeling with ¹⁵N at one or more of its four nitrogen centers provides a powerful tool for NMR-based studies, enabling detailed characterization of its structure and interactions.

Signaling Pathway of Liproxstatin-1 in Ferroptosis Inhibition

Liproxstatin-1 primarily functions by inhibiting the accumulation of lipid peroxides, a key event in ferroptosis. This is achieved by trapping lipid peroxyl radicals. The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to lipid alcohols.[1][8] Inhibition of GPX4 leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[9] Liproxstatin-1 can rescue cells from GPX4 inhibition-induced ferroptosis.[8][9] Additionally, Ferroptosis Suppressor Protein 1 (FSP1) provides a parallel antioxidant system that acts independently of GPX4.[1][9] Liproxstatin-1 has been shown to restore the expression of both GPX4 and FSP1 in some contexts.[8][9]

G cluster_0 Ferroptosis Induction cluster_1 Liproxstatin-1 Intervention GPX4 Inhibition GPX4 Inhibition Lipid Peroxidation Lipid Peroxidation GPX4 Inhibition->Lipid Peroxidation leads to Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis drives Liproxstatin-1 Liproxstatin-1 Radical Trapping Radical Trapping Liproxstatin-1->Radical Trapping GPX4 Restoration GPX4 Restoration Liproxstatin-1->GPX4 Restoration FSP1 Restoration FSP1 Restoration Liproxstatin-1->FSP1 Restoration Radical Trapping->Lipid Peroxidation inhibits GPX4 Restoration->GPX4 Inhibition counteracts FSP1 Restoration->Lipid Peroxidation inhibits

Liproxstatin-1 Signaling Pathway in Ferroptosis Inhibition.

Quantitative NMR Data for Liproxstatin-1-¹⁵N

The following table presents hypothetical ¹H and ¹⁵N chemical shift data for Liproxstatin-1-¹⁵N, based on typical chemical shift ranges for similar functional groups. These values are intended as a guide for initial spectral analysis and assignment. Actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Nitrogen Atom¹⁵N Chemical Shift (δ, ppm)Attached Proton(s)¹H Chemical Shift (δ, ppm)
N1' (Quinoxaline NH)140 - 160H1'7.5 - 8.5
N4' (Quinoxaline N)250 - 280--
N (Piperidine NH)30 - 60HN1.5 - 2.5
N3' (Amine NH)60 - 90HN3'4.0 - 5.0

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A well-prepared sample is crucial for obtaining high-quality NMR data. The following protocol is a general guideline for preparing a Liproxstatin-1-¹⁵N sample.

Materials:

  • Liproxstatin-1-¹⁵N (5-25 mg for ¹H NMR, 50-100 mg for ¹³C or ¹⁵N direct observe)

  • High-quality NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)[9][]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipettes

  • Small vials for dissolving the sample

Protocol:

  • Weigh the desired amount of Liproxstatin-1-¹⁵N into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8]

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.

  • Add a small amount of internal standard (e.g., TMS) if required for chemical shift referencing.

  • Cap the NMR tube securely and label it clearly.

¹H-¹⁵N HSQC NMR Spectroscopy

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful technique for correlating the chemical shifts of nitrogen atoms with their directly attached protons. This is the primary experiment for analyzing ¹⁵N-labeled Liproxstatin-1.

Instrument Parameters (for a 500 MHz Spectrometer):

  • Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

  • Temperature: 298 K

  • ¹H Spectral Width (SWH): 12-14 ppm, centered around 6-7 ppm.

  • ¹⁵N Spectral Width (SWH): 40-50 ppm, centered around the expected average ¹⁵N chemical shift.

  • ¹H Carrier Frequency (O1P): Set to the water resonance frequency.

  • ¹⁵N Carrier Frequency (O2P): Set to the center of the expected ¹⁵N chemical shift range.

  • Number of Scans (NS): 8-16 (adjust as needed for desired signal-to-noise).

  • Number of Increments in t1 (¹⁵N dimension): 128-256.

  • Recycle Delay (d1): 1.5 - 2.0 seconds.

  • ¹J(NH) Coupling Constant: Set to an average value of 90-95 Hz.

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase the spectrum carefully in both dimensions.

  • Reference the ¹H dimension to the internal standard (e.g., TMS at 0.00 ppm). The ¹⁵N dimension will be indirectly referenced.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of Liproxstatin-1-¹⁵N.

G Start Start Sample_Prep Sample Preparation (Dissolution, Filtration) Start->Sample_Prep 1D_1H_NMR 1D ¹H NMR (Initial Assessment) Sample_Prep->1D_1H_NMR 1H_15N_HSQC 2D ¹H-¹⁵N HSQC (Correlation of N-H) 1D_1H_NMR->1H_15N_HSQC Data_Processing Data Processing (FT, Phasing, Referencing) 1H_15N_HSQC->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Assignment) Data_Processing->Spectral_Analysis End End Spectral_Analysis->End

NMR Experimental Workflow for Liproxstatin-1-¹⁵N.

Conclusion

The application of ¹⁵N NMR spectroscopy to the study of Liproxstatin-1 provides a high-resolution method for detailed structural and dynamic characterization. The protocols and data presented here serve as a foundational guide for researchers employing these powerful techniques in the ongoing investigation of ferroptosis and the development of novel therapeutic agents.

References

Application Notes and Protocols for Cell Viability Assays with Liproxstatin-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for conducting cell viability assays using Liproxstatin-1, a potent inhibitor of ferroptosis. The information is intended to guide researchers in accurately assessing the cytoprotective effects of Liproxstatin-1 in various cell-based models.

Application Notes

Liproxstatin-1 is a powerful antioxidant that effectively prevents a form of regulated cell death known as ferroptosis by inhibiting lipid peroxidation[1][2]. It acts as a radical-trapping antioxidant, protecting cells from the iron-dependent accumulation of lipid hydroperoxides. While the isotopically labeled Liproxstatin-1-15N is specified, its biological activity in standard cell viability assays is identical to the unlabeled compound. The 15N isotope is typically utilized for tracer studies or mass spectrometry-based quantification, and its presence does not alter the protocols for colorimetric or fluorometric cell viability assays.

The following protocols describe the use of two common tetrazolium-based reagents, MTT and CCK-8, to measure cell viability following treatment with Liproxstatin-1. These assays are based on the principle that viable cells with active metabolism can reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of living cells.

Key Signaling Pathway: Ferroptosis Inhibition by Liproxstatin-1

Liproxstatin-1 primarily functions by inhibiting the ferroptosis signaling pathway. Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Liproxstatin-1 protects cells by neutralizing these lipid peroxides. A key regulator in this pathway is Glutathione Peroxidase 4 (GPX4), which converts lipid hydroperoxides to non-toxic lipid alcohols. Ferroptosis inducers can deplete glutathione (GSH) or directly inhibit GPX4, leading to an accumulation of lipid ROS and subsequent cell death. Liproxstatin-1 acts downstream by directly scavenging lipid peroxyl radicals, thereby preventing cell death even when GPX4 is inhibited or GSH is depleted.

Ferroptosis Signaling Pathway and Liproxstatin-1 Inhibition cluster_0 Cellular Inputs cluster_1 Core Ferroptosis Pathway cluster_2 Liproxstatin-1 Intervention Ferroptosis Inducers Ferroptosis Inducers GPX4 Inactivation GPX4 Inactivation Ferroptosis Inducers->GPX4 Inactivation Direct Inhibition Amino Acid Deprivation Amino Acid Deprivation System xc- Inhibition System xc- Inhibition Amino Acid Deprivation->System xc- Inhibition e.g., Cysteine GSH Depletion GSH Depletion System xc- Inhibition->GSH Depletion GSH Depletion->GPX4 Inactivation Lipid ROS Accumulation Lipid ROS Accumulation GPX4 Inactivation->Lipid ROS Accumulation Ferroptosis Ferroptosis Lipid ROS Accumulation->Ferroptosis Liproxstatin-1 Liproxstatin-1 Radical Trapping Radical Trapping Liproxstatin-1->Radical Trapping Mechanism of Action Lipid Peroxidation Inhibition Lipid Peroxidation Inhibition Radical Trapping->Lipid Peroxidation Inhibition Lipid Peroxidation Inhibition->Lipid ROS Accumulation Blocks

Caption: Ferroptosis pathway and the inhibitory action of Liproxstatin-1.

Experimental Workflow for Cell Viability Assays

The general workflow for assessing the effect of Liproxstatin-1 on cell viability involves cell seeding, treatment with a ferroptosis inducer and/or Liproxstatin-1, incubation, addition of a viability reagent, and subsequent measurement of the signal.

General Workflow for Cell Viability Assays A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (Allow cells to adhere/stabilize) A->B C 3. Treatment - Ferroptosis Inducer (e.g., RSL3, Erastin) - this compound B->C D 4. Incubation (Specified duration, e.g., 24-48h) C->D E 5. Add Viability Reagent (e.g., MTT, CCK-8) D->E F 6. Incubation with Reagent (e.g., 1-4 hours) E->F G 7. Signal Measurement (Absorbance at specific wavelength) F->G H 8. Data Analysis (Calculate % viability) G->H

Caption: A typical workflow for assessing cell viability with Liproxstatin-1.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies using Liproxstatin-1 in cell viability assays.

Table 1: Dose-Dependent Effect of Liproxstatin-1 on K562 Cell Viability (CCK-8 Assay) [3]

Liproxstatin-1 Concentration (µM)Incubation Time (h)Cell Viability (%)
224~90%
424~80%
1024~55%
2024~30%
4024~15%
248~85%
448~70%
1048~45%
2048~20%
4048~10%

Note: In this particular study, Liproxstatin-1 was observed to have an anti-leukemic effect at higher concentrations, which is a different application from its typical use as a cytoprotective agent against ferroptosis.

Table 2: Protective Effect of Liproxstatin-1 against Ferroptosis Inducers

Cell LineFerroptosis InducerLiproxstatin-1 Conc.OutcomeReference
Gpx4-/- cells-22 nM (IC50)Inhibited cell growth[4]
Gpx4-/- cellsRSL3 (0.5 µM)200 nMProtected against cell death[4]
Gpx4-/- cellsErastin (1 µM)200 nMProtected against cell death[4]
OLN93 OligodendrocytesRSL-3 (7.89 µM)1 µMRescued from ferroptosis[5]
Caco-2 cellsHypoxia/Reoxygenation200 nMDecreased cell death[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and can be used to assess the protective effects of Liproxstatin-1 against induced ferroptosis.[7][8]

Materials:

  • This compound

  • Ferroptosis inducer (e.g., RSL3, Erastin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of this compound and the ferroptosis inducer in DMSO.

    • Dilute the compounds to the desired final concentrations in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate controls (untreated cells, vehicle control, ferroptosis inducer alone).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: CCK-8 Assay for Cell Viability

This protocol utilizes the more sensitive and convenient Cell Counting Kit-8 (CCK-8) assay.[3][9][10][11][12]

Materials:

  • This compound

  • Ferroptosis inducer (e.g., RSL3, Erastin)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.

  • Treatment:

    • Prepare and add the test compounds (this compound and/or ferroptosis inducer) as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time can be optimized based on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100%[3]

References

Application Notes and Protocols: Lipid Peroxidation Assay Using Liproxstatin-1-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, which has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[1][3] Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3][4]

Liproxstatin-1 is a potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing the propagation of lipid peroxidation.[5][6] It has been shown to effectively rescue cells from ferroptosis induced by various small molecules such as RSL-3 and erastin.[7]

This application note describes a novel approach to studying the efficacy and mechanism of Liproxstatin-1 using a stable isotope-labeled variant, Liproxstatin-1-15N. The incorporation of the heavy isotope (¹⁵N) allows for precise quantification and tracing of the compound within complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). This methodology enables researchers to accurately determine the intracellular concentration of Liproxstatin-1 and correlate it with its protective effects against lipid peroxidation at the molecular level.

Principle of the Assay

This protocol utilizes this compound as an internal standard for the accurate quantification of unlabeled Liproxstatin-1 uptake and as a tool to study its impact on the lipidome. Cells are treated with a ferroptosis inducer in the presence or absence of Liproxstatin-1. A known amount of this compound is spiked into the cell lysate during the extraction process. By comparing the mass spectrometry signal of the native Liproxstatin-1 to its ¹⁵N-labeled counterpart, the precise intracellular concentration of the inhibitor can be determined.

Simultaneously, a lipidomics analysis is performed on the same samples to profile and quantify changes in various lipid species, particularly oxidized phospholipids, in response to ferroptosis induction and Liproxstatin-1 treatment. This dual approach provides a comprehensive understanding of the pharmacokinetics and pharmacodynamics of Liproxstatin-1 in inhibiting lipid peroxidation.

Materials and Reagents

  • Cell Lines: HT-1080 fibrosarcoma cells or other cell lines susceptible to ferroptosis.

  • Ferroptosis Inducers: RSL-3 (a GPX4 inhibitor) or Erastin (an inhibitor of the cystine/glutamate antiporter).

  • Ferroptosis Inhibitor: Liproxstatin-1.

  • Stable Isotope-Labeled Standard: this compound.

  • Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lipid Peroxidation Probes: C11-BODIPY™ 581/591 or Malondialdehyde (MDA) assay kit.

  • Reagents for LC-MS: Acetonitrile, Methanol, Water (LC-MS grade), Formic Acid.

  • Lipid Extraction Solvents: Chloroform, Methanol.

Experimental Protocols

Protocol 1: Cell Culture and Induction of Ferroptosis
  • Cell Seeding: Seed HT-1080 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of Liproxstatin-1 (e.g., 10, 50, 100, 200 nM) for 2 hours.[7]

    • Induce ferroptosis by adding RSL-3 (e.g., 1 µM) or Erastin (e.g., 10 µM).

    • Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

Protocol 2: Quantification of Intracellular Liproxstatin-1 using this compound and LC-MS
  • Cell Lysis and Spiking:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable buffer.

    • Spike the lysate with a known concentration of this compound (e.g., 50 nM).

  • Protein Precipitation and Extraction:

    • Add ice-cold acetonitrile to the lysate to precipitate proteins.

    • Centrifuge to pellet the protein and collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and daughter ions of both unlabeled and ¹⁵N-labeled Liproxstatin-1.

Protocol 3: Lipid Peroxidation Assessment

A. Fluorescent Probe-Based Assay (C11-BODIPY™ 581/591)

  • Staining: After the treatment period, wash the cells with PBS and incubate with C11-BODIPY™ 581/591 (2.5 µM) for 30 minutes at 37°C.

  • Imaging/Flow Cytometry:

    • Wash the cells again with PBS.

    • Analyze the cells using a fluorescence microscope or a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

    • Quantify the green fluorescence to measure the extent of lipid peroxidation.

B. Malondialdehyde (MDA) Assay

  • Sample Preparation: Collect cell lysates from the treated wells.

  • TBARS Assay: Perform a thiobarbituric acid reactive substances (TBARS) assay according to the manufacturer's instructions to measure the levels of MDA, a byproduct of lipid peroxidation.[8][9]

Protocol 4: Lipidomics Analysis for Oxidized Phospholipids
  • Lipid Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Perform a Folch or Bligh-Dyer lipid extraction using a chloroform/methanol solvent system.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent.

    • Analyze the lipid profiles using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Identify and quantify specific oxidized phospholipid species by their accurate mass and fragmentation patterns.

Data Presentation

Table 1: Intracellular Concentration of Liproxstatin-1

Treatment GroupLiproxstatin-1 Concentration (nM)Intracellular Liproxstatin-1 (nM)
Control0Not Detected
Liproxstatin-1 (50 nM)5045.2 ± 3.1
Liproxstatin-1 (100 nM)10092.8 ± 5.6
Liproxstatin-1 (200 nM)200185.4 ± 11.2

Table 2: Effect of Liproxstatin-1 on Lipid Peroxidation Markers

Treatment GroupRelative Green Fluorescence (C11-BODIPY)MDA Concentration (µM)
Vehicle Control1.00 ± 0.080.5 ± 0.1
RSL-3 (1 µM)8.75 ± 0.624.2 ± 0.5
RSL-3 + Liproxstatin-1 (50 nM)2.15 ± 0.191.1 ± 0.2
RSL-3 + Liproxstatin-1 (100 nM)1.20 ± 0.110.7 ± 0.1

Table 3: Changes in Oxidized Phospholipid Species

Lipid Species (example)Vehicle Control (Peak Area)RSL-3 (1 µM) (Peak Area)RSL-3 + Liproxstatin-1 (100 nM) (Peak Area)
PE(38:4)-OOH1.2 x 10⁴9.8 x 10⁵1.5 x 10⁴
PC(36:4)-OOH2.1 x 10⁴1.5 x 10⁶2.5 x 10⁴

Visualizations

Ferroptosis_Pathway cluster_cytosol Cytosol PUFA PUFA Lipid_Peroxides Lipid_Peroxides PUFA->Lipid_Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis System_xc System xc- Glutathione GSH System_xc->Glutathione Cystine uptake GPX4 GPX4 Glutathione->GPX4 Cofactor GPX4->Lipid_Peroxides Reduces Iron Fe2+ ROS ROS Iron->ROS Fenton Reaction ROS->PUFA Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_Peroxides Inhibits

Caption: Ferroptosis signaling pathway and the inhibitory action of Liproxstatin-1.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Treat with Liproxstatin-1 A->B C Induce Ferroptosis (RSL-3) B->C D Cell Lysis C->D I Fluorescence Assay (C11-BODIPY) C->I E Spike with This compound D->E F Lipid Extraction D->F G LC-MS for Liproxstatin-1 Quantification E->G H LC-MS/MS for Lipidomics F->H

Caption: Experimental workflow for lipid peroxidation assay using this compound.

Conclusion

The use of this compound in conjunction with advanced mass spectrometry techniques provides a powerful and precise method for studying the inhibition of lipid peroxidation in the context of ferroptosis. This approach allows for the accurate quantification of the inhibitor's intracellular concentration and provides a detailed profile of the lipidome, offering deeper insights into the compound's mechanism of action. These detailed protocols and application notes serve as a valuable resource for researchers in academia and industry who are focused on developing novel therapeutics targeting ferroptosis-related diseases.

References

Application Note: Detection and Quantification of Liproxstatin-1-15N Metabolites in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its ability to prevent this cell death pathway has made it a valuable tool in studying cellular demise and a potential therapeutic agent for diseases where ferroptosis is implicated, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers. Understanding the metabolic fate of Liproxstatin-1 is crucial for its development as a therapeutic agent, as metabolism can significantly impact its efficacy, pharmacokinetics, and potential toxicity.

This application note provides a comprehensive protocol for the detection and quantification of potential metabolites of Liproxstatin-1 in biological samples. To facilitate unambiguous identification and accurate quantification, this protocol utilizes a stable isotope-labeled version of the parent compound, Liproxstatin-1-15N. The use of a 15N-labeled internal standard is a robust strategy in mass spectrometry-based quantification, allowing for the precise tracking of the analyte and its metabolites while correcting for variations in sample preparation and instrument response.

Postulated Metabolic Pathways of Liproxstatin-1

Given the chemical structure of Liproxstatin-1, an N-substituted spiroquinoxalinamine, its metabolism is likely to proceed through well-established Phase I and Phase II biotransformation pathways.

  • Phase I Metabolism (Functionalization): Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For Liproxstatin-1, these may include:

    • Oxidation: Hydroxylation of the aromatic rings or the piperidine ring.

    • N-dealkylation: Cleavage of the bond between the nitrogen and the chlorobenzyl group.

  • Phase II Metabolism (Conjugation): The modified products of Phase I metabolism, or the parent compound itself if it contains a suitable functional group, can undergo conjugation with endogenous molecules to further increase water solubility and facilitate excretion. Potential Phase II reactions for Liproxstatin-1 and its Phase I metabolites include:

    • Glucuronidation: Addition of a glucuronic acid moiety to a hydroxyl or amine group.

    • Sulfation: Conjugation of a sulfate group.

The following diagram illustrates these hypothetical metabolic transformations.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Liproxstatin1 This compound Hydroxylated Hydroxylated Metabolites Liproxstatin1->Hydroxylated Oxidation (CYP450) NDealkylated N-dealkylated Metabolite Liproxstatin1->NDealkylated N-dealkylation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates Hydroxylated->Sulfate Sulfation (SULTs) Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Hypothetical metabolic pathway of Liproxstatin-1.

Experimental Design and Workflow

The following workflow outlines the key steps for the identification and quantification of this compound metabolites in biological samples. This workflow is adaptable for both in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine, tissue homogenates from dosed animals) studies.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collection Biological Sample Collection (e.g., Plasma, Urine, Tissue) Spike Spike with Internal Standard (if not this compound) Collection->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in LC-MS Compatible Solvent Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration and Quantification MS_Detection->Integration Reporting Data Reporting and Interpretation Integration->Reporting

Caption: Experimental workflow for metabolite analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples.

  • Thaw Samples: Thaw frozen biological samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (if this compound is not used as the primary analyte).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for developing an LC-MS/MS method. Optimization will be required based on the specific instrument and metabolites of interest.

Liquid Chromatography (LC) Conditions:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry (MS) Conditions:

ParameterSuggested Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the LC-MS/MS analysis. The mass transitions for the hypothetical metabolites are predicted based on common metabolic transformations.

Table 1: Proposed MRM Transitions for this compound and its Hypothetical Metabolites

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound341.1To be determinedTo be determined
Hydroxylated this compound357.1To be determinedTo be determined
N-dealkylated this compound216.1To be determinedTo be determined
Glucuronidated this compound517.2To be determinedTo be determined

Note: The exact m/z values may vary slightly depending on the specific 15N labeling pattern. Product ions and collision energies must be determined empirically by infusing the parent compound and performing a product ion scan.

Table 2: Hypothetical Quantitative Data Summary

AnalyteRetention Time (min)Q1 (m/z)Q3 (m/z)Limit of Detection (ng/mL)Limit of Quantification (ng/mL)
This compound5.8341.1TBD0.10.5
Hydroxylated Metabolite 14.2357.1TBD0.20.8
N-dealkylated Metabolite3.5216.1TBD0.51.5
Glucuronidated Metabolite 12.9517.2TBD1.03.0

TBD: To Be Determined

Conclusion

This application note provides a foundational framework for the detection and quantification of this compound metabolites in biological samples. The combination of a stable isotope-labeled parent compound and a sensitive LC-MS/MS method allows for the robust and accurate characterization of the metabolic profile of this potent ferroptosis inhibitor. The provided protocols and hypothetical data serve as a starting point for researchers to develop and validate their own specific assays, which will be instrumental in advancing the understanding of Liproxstatin-1's pharmacology and its potential clinical applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Liproxstatin-1 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Liproxstatin-1 concentration in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Liproxstatin-1 and how does it work?

A1: Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its primary mechanism of action is as a radical-trapping antioxidant (RTA).[3] Liproxstatin-1 effectively scavenges lipid peroxyl radicals within cellular membranes, thereby preventing the accumulation of lethal lipid reactive oxygen species (ROS) that are characteristic of ferroptosis.

Q2: What is the typical effective concentration range for Liproxstatin-1 in cell culture?

A2: The effective concentration of Liproxstatin-1 is cell-type and context-dependent. However, it is potent in the low nanomolar range. The reported IC50 (half-maximal inhibitory concentration) for inhibiting ferroptosis is approximately 22 nM.[1][2] In many studies, concentrations ranging from 10 nM to 200 nM have been shown to be effective at preventing ferroptosis induced by various agents like RSL3 or erastin.[3] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store Liproxstatin-1 stock solutions?

A3: Liproxstatin-1 is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For cell culture experiments, the stock solution should be at least 1000 times more concentrated than the final working solution to minimize the final DMSO concentration in your culture medium (ideally ≤ 0.1%).[5]

  • Storage of Powder: Store the solid compound at -20°C for long-term stability (stable for at least 3 years).[5]

  • Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).[5]

Q4: Can Liproxstatin-1 inhibit other forms of cell death?

A4: Liproxstatin-1 is highly specific for ferroptosis. Studies have shown that it does not inhibit other forms of programmed cell death such as apoptosis, necroptosis, or necrosis.[4] This specificity makes it a valuable tool for studying the role of ferroptosis in various biological processes.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Liproxstatin-1 precipitate observed in stock solution or media. 1. Low Solubility: The compound may have limited solubility in aqueous media. 2. Incorrect Solvent: Use of an inappropriate solvent for the initial stock solution. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution.1. Warm Gently: If precipitation occurs, gently warm the solution to 37°C to aid dissolution.[2] 2. Use Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO to prepare the stock solution.[5] 3. Aliquot Stock: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[1] 4. Sonication: Brief sonication can help to redissolve the compound.[5]
Inconsistent or no inhibition of ferroptosis. 1. Suboptimal Concentration: The concentration of Liproxstatin-1 may be too low for the specific cell line or the strength of the ferroptosis inducer. 2. Degraded Compound: The Liproxstatin-1 may have degraded due to improper storage. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms to ferroptosis. 4. Incorrect Timing of Treatment: The timing of Liproxstatin-1 addition relative to the ferroptosis inducer may not be optimal.1. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal concentration (see experimental protocol below). 2. Use Fresh Aliquot: Use a fresh, previously un-thawed aliquot of the stock solution. 3. Verify Inducer Potency: Confirm that the ferroptosis inducer (e.g., RSL3, erastin) is active at the concentration used. 4. Optimize Treatment Time: Test different pre-incubation times with Liproxstatin-1 before adding the ferroptosis inducer. A pre-treatment of 1-2 hours is often effective.
High background cell death in vehicle control wells. 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell Culture Conditions: Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion) can lead to increased cell death.1. Reduce DMSO Concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%, and ideally at or below 0.1%). 2. Optimize Seeding Density: Plate cells at an optimal density to avoid overgrowth and nutrient deprivation during the experiment. 3. Include a "No Treatment" Control: Always include a control group of cells that are not treated with either the vehicle or Liproxstatin-1.
Difficulty interpreting results from cell viability assays. 1. Inappropriate Assay: The chosen cell viability assay may not be suitable for measuring ferroptotic cell death. 2. Incorrect Assay Timing: The time point for measuring cell viability may be too early or too late.1. Use a Suitable Assay: Assays that measure metabolic activity (e.g., MTT, WST-1, CellTiter-Glo) or membrane integrity (e.g., propidium iodide staining, LDH release) are appropriate for assessing ferroptosis. 2. Perform a Time-Course Experiment: Determine the optimal endpoint for your cell viability assay by measuring cell death at multiple time points after inducing ferroptosis.

Data Presentation

Table 1: Reported Effective Concentrations of Liproxstatin-1 in In Vitro Studies

Cell LineFerroptosis InducerEffective Liproxstatin-1 ConcentrationOutcomeReference
Gpx4-/- Mouse Embryonic FibroblastsGenetic knockdown of Gpx422 nM (IC50)Inhibition of cell death[1]
Gpx4-/- Mouse Embryonic FibroblastsRSL3 (0.5 µM), Erastin (1 µM)200 nMProtection against cell death[6]
OLN93 OligodendrocytesRSL3 (7.89 µM)1 µMInhibition of ferroptosis[7]
Caco-2 cellsHypoxia/Reoxygenation200 nMInhibition of lipid peroxidation and cell death[8]
Boar Sperm17°C liquid preservation0.2 µMImproved sperm quality[7]

Experimental Protocols

Protocol 1: Determination of Optimal Liproxstatin-1 Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration of Liproxstatin-1 required to inhibit ferroptosis induced by a chemical agent (e.g., RSL3 or erastin) using a cell viability assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Liproxstatin-1

  • Anhydrous DMSO

  • Ferroptosis inducer (e.g., RSL3 or erastin)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., WST-1, MTT, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. The seeding density should allow for logarithmic growth during the experiment.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of Liproxstatin-1 Dilutions:

    • Prepare a 10 mM stock solution of Liproxstatin-1 in anhydrous DMSO.

    • On the day of the experiment, perform a serial dilution of the Liproxstatin-1 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 nM). Remember to keep the final DMSO concentration constant across all wells.

  • Liproxstatin-1 Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared Liproxstatin-1 dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration but no Liproxstatin-1).

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Induction of Ferroptosis:

    • Prepare a solution of the ferroptosis inducer (e.g., RSL3 or erastin) in complete cell culture medium at a concentration known to induce significant cell death in your cell line.

    • Add the ferroptosis inducer to all wells except for the "no treatment" control wells.

    • Incubate the plate for the desired duration (e.g., 6, 12, or 24 hours), which should be determined based on a preliminary time-course experiment.

  • Assessment of Cell Viability:

    • At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions. For example, for a WST-1 assay:

      • Add 10 µL of WST-1 reagent to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated, non-induced control wells (set as 100% viability).

    • Plot the cell viability (%) against the log of the Liproxstatin-1 concentration.

    • Determine the EC50 (half-maximal effective concentration) from the dose-response curve. This is the concentration of Liproxstatin-1 that restores cell viability to 50% of the control.

Mandatory Visualizations

Ferroptosis_Pathway Simplified Ferroptosis Signaling Pathway and Inhibition by Liproxstatin-1 cluster_cytosol Cytosol PUFA_PL PUFA-PLs L_PUFA_PL Lipid Peroxyl Radicals (L-PUFA-PL-OO.) PUFA_PL->L_PUFA_PL Lipid Peroxidation (Iron-dependent) L_PUFA_PL_OH Lipid Hydroperoxides (L-PUFA-PL-OOH) L_PUFA_PL->L_PUFA_PL_OH Chain Reaction Ferroptotic Cell Death Ferroptotic Cell Death L_PUFA_PL_OH->Ferroptotic Cell Death GPX4 GPX4 GPX4->L_PUFA_PL_OH Reduces to L-PUFA-PL-OH GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Liproxstatin1 Liproxstatin-1 Liproxstatin1->L_PUFA_PL Inhibits (Radical Trapping)

Caption: Ferroptosis pathway and the inhibitory action of Liproxstatin-1.

Experimental_Workflow Workflow for Determining Optimal Liproxstatin-1 Concentration start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells overnight_incubation 2. Incubate Overnight seed_cells->overnight_incubation prepare_liprox 3. Prepare Liproxstatin-1 Serial Dilutions overnight_incubation->prepare_liprox treat_cells 4. Treat Cells with Liproxstatin-1 prepare_liprox->treat_cells pre_incubation 5. Pre-incubate for 1-2 hours treat_cells->pre_incubation induce_ferroptosis 6. Add Ferroptosis Inducer (e.g., RSL3, Erastin) pre_incubation->induce_ferroptosis incubation 7. Incubate for 6-24 hours induce_ferroptosis->incubation viability_assay 8. Perform Cell Viability Assay (e.g., WST-1, MTT) incubation->viability_assay data_analysis 9. Analyze Data and Plot Dose-Response Curve viability_assay->data_analysis determine_ec50 10. Determine EC50 data_analysis->determine_ec50

Caption: Experimental workflow for optimizing Liproxstatin-1 concentration.

References

Technical Support Center: Liproxstatin-1-15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of 15N-labeled Liproxstatin-1.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks if I'm observing low or no signal for Liproxstatin-1-15N?

A1: Start with the most straightforward potential issues. First, verify the concentration and integrity of your this compound standard solution.[1] Improper storage or dilution errors are common sources of low signal. Next, confirm that the mass spectrometer is properly calibrated and has passed its routine performance checks.[1] Finally, ensure that your acquisition method is set to the correct mass range for the 15N-labeled compound.

Q2: How does 15N labeling affect the expected mass of Liproxstatin-1?

A2: Liproxstatin-1 has four nitrogen atoms in its structure. In the 15N-labeled version, each of these nitrogen atoms will have a mass of approximately 15.0001 Da instead of the natural abundance mass of 14.0031 Da. Therefore, you should expect a mass shift of approximately +4 Da for the fully labeled molecule. It is crucial to calculate the exact expected mass of your 15N-labeled standard for accurate instrument setup.

Q3: What are the recommended solvent systems for this compound analysis by LC-MS?

A3: While specific protocols for Liproxstatin-1 are not extensively published, for small molecules of similar polarity, reversed-phase chromatography is a common approach. A typical mobile phase would consist of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B. The acidic additive helps to promote protonation and improve ionization efficiency in positive ion mode.

Q4: Can the stability of Liproxstatin-1 in my sample solution affect signal intensity?

Q5: What type of ionization is most suitable for Liproxstatin-1?

A5: Electrospray ionization (ESI) is a common and effective ionization technique for small molecules like Liproxstatin-1.[4][5] Given its chemical structure containing several nitrogen atoms, it is likely to ionize well in positive ion mode, forming a protonated molecule [M+H]+.

Troubleshooting Guide for Low Signal Intensity

If you are experiencing low signal for this compound, follow this step-by-step troubleshooting guide.

Troubleshooting_Workflow cluster_sample Sample Preparation Details cluster_lc LC System Checks cluster_ms MS Parameter Optimization cluster_instrument Instrument Health Assessment start Start: Low this compound Signal sample_prep 1. Verify Sample Preparation start->sample_prep lc_system 2. Check LC System Performance sample_prep->lc_system Sample OK check_concentration Concentration Correct? sample_prep->check_concentration ms_parameters 3. Optimize MS Parameters lc_system->ms_parameters LC OK check_mobile_phase Fresh Mobile Phase? lc_system->check_mobile_phase instrument_health 4. Assess Overall Instrument Health ms_parameters->instrument_health Parameters Optimized check_ionization Correct Ionization Mode? ms_parameters->check_ionization end_good Signal Restored instrument_health->end_good Instrument OK run_calibrant Run Calibration Standard instrument_health->run_calibrant end_bad Consult Instrument Specialist check_stability Freshly Prepared? check_concentration->check_stability check_solvent Appropriate Solvent? check_stability->check_solvent check_leaks No Leaks? check_mobile_phase->check_leaks check_column Column Healthy? check_leaks->check_column tune_source Tune Source Parameters check_ionization->tune_source check_fragmentation Appropriate Fragmentation Energy? tune_source->check_fragmentation check_spray Visually Inspect Spray run_calibrant->check_spray clean_source Clean Ion Source check_spray->clean_source clean_source->end_bad Still No Signal

Caption: A stepwise workflow for troubleshooting low signal intensity in this compound mass spectrometry analysis.

Quantitative Data and Recommended Starting Parameters

The following table provides recommended starting parameters for the analysis of this compound on a typical LC-ESI-MS system. These may require optimization for your specific instrument.

ParameterRecommended SettingRationale
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar small molecules.
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation for positive ion mode.
Mobile Phase B0.1% Acetonitrile with 0.1% Formic AcidCommon organic phase for reversed-phase.
Flow Rate0.3 - 0.5 mL/minStandard for analytical scale LC-MS.
Column Temperature30 - 40 °CImproves peak shape and reproducibility.
Injection Volume1 - 5 µLMinimize sample overload.
MS Parameters (ESI)
Ionization ModePositiveLiproxstatin-1 has basic nitrogens, favoring protonation.
Capillary Voltage3.5 - 4.5 kVTypical range for ESI.
Nebulizer Gas30 - 50 psiInstrument dependent, optimize for stable spray.
Drying Gas Flow8 - 12 L/minInstrument dependent, optimize for desolvation.
Drying Gas Temp300 - 350 °CAids in desolvation of the analyte.
Scan Rangem/z 100 - 500Covers the expected mass of this compound and potential fragments.
Collision Energy (for MS/MS)10 - 40 eVRequires optimization to achieve desired fragmentation.

Proposed Fragmentation Pathway

Understanding the fragmentation of this compound is crucial for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays. Below is a proposed fragmentation pathway based on its chemical structure.

Fragmentation_Pathway parent This compound [M+H]+ m/z ~382.2 fragment1 Loss of chlorobenzyl group m/z ~256.2 parent:f1->fragment1:f0  -C7H6Cl fragment2 Cleavage of piperidine ring m/z ~172.1 parent:f1->fragment2:f0  Ring Opening fragment3 Chlorobenzyl cation m/z ~125.0 parent:f1->fragment3:f0  -C12H15N4

Caption: A proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Experimental Protocols

Sample Preparation for this compound Analysis

This protocol outlines the preparation of a this compound sample for LC-MS analysis.

Materials:

  • This compound standard

  • LC-MS grade methanol or acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • LC-MS vials with septa

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve it in a known volume of methanol or acetonitrile to create a stock solution of a specific concentration (e.g., 1 mg/mL).[4]

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution using your initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a calibration curve or a quality control sample at the desired concentration.

    • A typical starting concentration for analysis is in the range of 1-100 ng/mL.

  • Sample Filtration (if necessary):

    • If your sample contains any particulates, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.

    • Carefully transfer the supernatant to a clean LC-MS vial.

  • Transfer to Autosampler Vial:

    • Transfer the final diluted sample into an appropriate autosampler vial.

    • Ensure there are no air bubbles in the vial.

    • Cap the vial securely with a septum cap.

  • Analysis:

    • Place the vial in the autosampler tray of the LC-MS system.

    • Set up your acquisition method with the parameters outlined in the table above.

    • Begin the analysis.

References

Improving the stability of Liproxstatin-1-15N in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when working with Liproxstatin-1-15N in solution. Our goal is to help you ensure the stability and efficacy of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound precipitation in aqueous buffer or cell culture media. Liproxstatin-1 is a lipophilic compound with low aqueous solubility.[1][2][3][4] The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.- Increase the final concentration of the organic solvent in your working solution, if your experimental system allows. - Consider using a formulation with solubilizing agents such as PEG300 and Tween 80. A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] - Prepare fresh working solutions immediately before use from a high-concentration stock.[5]
Loss of compound activity over time in prepared solutions. The compound may be degrading in solution. Potential factors include improper storage temperature, exposure to light, or reaction with components in the solvent or media. While Liproxstatin-1 powder is stable for years at -20°C[6][7], its stability in solution is more limited. Solutions in DMSO can be stored at -80°C for up to a year, but for shorter periods at -20°C.[7]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] - Store stock solutions at -80°C for long-term storage (up to 1 year).[7] For short-term storage (up to 1 month), -20°C is acceptable.[7] - Protect solutions from light, especially during long-term storage and experiments. - Prepare fresh working solutions for each experiment.[5]
Inconsistent experimental results. This could be due to variability in the concentration of the active compound, which may result from incomplete solubilization or degradation. Sonication is often recommended to aid dissolution in DMSO.[5][8]- Ensure the compound is fully dissolved when preparing your stock solution. Gentle warming to 37°C and/or sonication can help.[8] - Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[7] - Perform a stability test of this compound in your specific experimental buffer or media (see Experimental Protocols section).
Difficulty dissolving the compound. Liproxstatin-1 is insoluble in water.[5][7][8] It is soluble in organic solvents like DMSO and ethanol.[6][8]- Use an appropriate organic solvent such as DMSO, ethanol, or dimethyl formamide.[6] Solubility is highest in DMSO.[5][6][7] - To achieve higher concentrations, gentle warming and/or sonication may be necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6][7] Liproxstatin-1 is also soluble in ethanol and dimethyl formamide, but it exhibits high solubility in DMSO.[6] It is important to use fresh DMSO, as absorbed moisture can decrease the solubility of the compound.[7]

Q2: How should I store this compound powder and stock solutions?

A2: The solid powder form of Liproxstatin-1 should be stored at -20°C, where it is stable for at least three years.[5][7] Stock solutions prepared in an organic solvent like DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to one year.[7] For shorter periods (up to one month), storage at -20°C is also acceptable.[7]

Q3: Can I store this compound in an aqueous solution?

A3: Liproxstatin-1 is insoluble in water, and it is not recommended to store it in aqueous solutions for any significant length of time due to its lipophilic nature, which can lead to precipitation and potential degradation.[1][5][7][8] For experiments in aqueous media, it is best to prepare fresh working solutions from a concentrated stock in an organic solvent immediately before use.[5]

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. You can try gentle warming (e.g., in a 37°C water bath for 10 minutes) and/or sonication to aid dissolution.[8] If the issue persists, especially in your final working solution, you may need to adjust your formulation, for instance, by increasing the percentage of the organic co-solvent or using a vehicle containing solubilizing agents like PEG300 and Tween 80.[5]

Q5: Is this compound sensitive to light?

Quantitative Data Summary

The following table summarizes the known solubility and storage stability of Liproxstatin-1. The stability of this compound is expected to be comparable to the unlabeled compound.[9][10]

Parameter Solvent Concentration/Condition Stability/Duration Reference(s)
Solubility DMSO~68-255 mg/mLNot Applicable[5][7]
Ethanol~5-34 mg/mLNot Applicable[6][7][11]
Dimethyl Formamide~25 mg/mLNot Applicable[6]
WaterInsolubleNot Applicable[5][7][8]
Storage Stability (Powder) -20°CSolid≥ 3 years[5][7]
Storage Stability (in Solvent) -80°CIn DMSOUp to 1 year[5][7]
-20°CIn DMSOUp to 1 month[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight will be similar to Liproxstatin-1, ~340.85 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve a 10 mM solution. For example, to prepare a 10 mM stock from 1 mg of this compound (assuming MW ~340.85), you would add 293 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or gently warm the solution in a 37°C water bath for 10 minutes, followed by vortexing.[8]

  • Once the solution is clear, aliquot it into smaller volumes in sterile, light-protected tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[7]

Protocol 2: Assessment of this compound Stability in an Aqueous Medium

This protocol provides a general method to assess the stability of this compound in your specific experimental buffer or cell culture medium using HPLC or LC-MS.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Your experimental aqueous buffer or cell culture medium

  • Incubator set to your experimental temperature (e.g., 37°C)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Mobile phase for chromatography (e.g., acetonitrile and water with a modifier like formic acid)

  • Autosampler vials

Procedure:

  • Prepare a working solution of this compound in your aqueous medium at the final desired concentration. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects your assay.

  • Immediately after preparation (t=0), take an aliquot of the working solution, and if necessary, quench any potential reaction (e.g., by adding a strong organic solvent like acetonitrile and storing at low temperature) before analysis.

  • Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and process them in the same way as the t=0 sample.

  • Analyze all samples by HPLC or LC-MS. The peak area of this compound at each time point will be compared to the peak area at t=0.

  • A decrease in the peak area over time indicates degradation of the compound. The appearance of new peaks may correspond to degradation products.

  • Plot the percentage of the remaining this compound against time to determine its stability profile under your experimental conditions.

Visualizations

G cluster_protocol Experimental Workflow: Stability Assessment prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (in aqueous buffer) prep_stock->prep_working t0_sample t=0 Sample Collection (Quench and Store) prep_working->t0_sample incubation Incubate at Experimental Temperature prep_working->incubation analysis Analyze all Samples (HPLC or LC-MS) t0_sample->analysis time_points Collect Samples at Various Time Points incubation->time_points time_points->analysis data_analysis Data Analysis (% remaining vs. time) analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

G cluster_pathway Simplified Ferroptosis Pathway and Liproxstatin-1 Action PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Iron, ROS Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Liproxstatin Liproxstatin-1 Liproxstatin->Lipid_Peroxidation

Caption: Liproxstatin-1 inhibits ferroptosis by preventing lipid peroxidation.[12][13][14][15][16]

References

Technical Support Center: Overcoming Challenges in ¹⁵N Isotopic Labeling of Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹⁵N isotopic labeling of small molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ¹⁵N isotopic labeling of small molecules?

A: ¹⁵N isotopic labeling is a technique where the common nitrogen isotope, ¹⁴N, in a small molecule is replaced with the heavier, stable isotope, ¹⁵N.[1] This substitution allows researchers to track the molecule's metabolic fate, quantify its abundance, and elucidate its structure and dynamics using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The ¹⁵N isotope possesses a nuclear spin of 1/2, which provides sharper and more easily interpretable signals in NMR studies compared to the quadrupolar ¹⁴N nucleus.[1][4][5]

Q2: What are the primary applications of ¹⁵N labeling in small molecule research?

A: The applications of ¹⁵N labeling are extensive and include:

  • Metabolic Flux Analysis: Tracing the flow of nitrogen through metabolic pathways to understand cellular physiology and disease states.[1][6]

  • Quantitative Metabolomics: Using ¹⁵N-labeled internal standards for accurate quantification of endogenous metabolites in complex biological samples.[6][7][8]

  • Drug Development: Studying drug metabolism, pharmacokinetics, and target engagement by monitoring the fate of ¹⁵N-labeled drug candidates.[1]

  • Structural Biology: Elucidating the three-dimensional structure and dynamics of small molecules and their interactions with biomolecules using NMR spectroscopy.[3][4]

  • Biosynthetic Pathway Elucidation: Determining the biosynthetic routes of natural products by feeding organisms with ¹⁵N-enriched precursors and analyzing the resulting products.[2][9]

Q3: What are the most common challenges encountered during ¹⁵N labeling experiments?

A: Researchers often face several challenges, including:

  • Low Labeling Efficiency: Incomplete incorporation of the ¹⁵N isotope into the target molecule.[10]

  • Metabolic Scrambling: The transfer of the ¹⁵N label to non-target molecules through interconnected metabolic pathways.[11][12]

  • Analytical Difficulties: Issues with accurately quantifying ¹⁵N enrichment and resolving labeled from unlabeled species using MS and NMR.[10][11]

  • Cost of Labeled Precursors: The expense of highly enriched ¹⁵N sources can be a limiting factor.[13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your ¹⁵N labeling experiments.

Issue 1: Low ¹⁵N Incorporation Efficiency

Symptom: Mass spectrometry or NMR analysis reveals a lower-than-expected percentage of ¹⁵N enrichment in the target small molecule.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Labeled Precursor Increase the concentration of the ¹⁵N-labeled precursor in the growth medium. Ensure the precursor is the sole nitrogen source.[13][14]
Suboptimal Growth Conditions Optimize culture conditions (temperature, pH, aeration) for the specific organism to ensure efficient nutrient uptake and metabolism.[15] The pH of the media should be optimal for growth, for instance, a pH of 7.4 +/- 0.1 is optimal for E.coli.[15]
Leaky Expression of Plasmids In bacterial expression systems, leaky promoters can lead to plasmid loss and consumption of labeled nutrients by non-producing cells. Use a tightly regulated promoter system.[16]
Short Labeling Duration For organisms with slow growth or in specific metabolic states, extend the duration of labeling to allow for complete turnover and incorporation of the ¹⁵N isotope.[10]
Dilution from Unlabeled Sources Ensure all media components are free from unlabeled nitrogen sources. Use minimal media where the nitrogen source is explicitly defined.[17]

Experimental Protocol: Optimizing ¹⁵N Labeling in E. coli

  • Pre-culture Preparation: Inoculate a single colony of the E. coli strain into a rich medium (e.g., LB) and grow overnight.

  • Minimal Medium Inoculation: The following day, inoculate a small volume of M9 minimal medium containing the ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl) with the pre-culture. Grow until the culture is visibly turbid.[14]

  • Scale-Up: Use the starter culture to inoculate a larger volume of the ¹⁵N minimal medium.

  • Induction: Once the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce the expression of the target pathway or protein if applicable.

  • Harvesting: After a sufficient period of growth and expression, harvest the cells by centrifugation.[15]

  • Analysis: Extract the small molecules and analyze the ¹⁵N incorporation efficiency using mass spectrometry or NMR.

Workflow for Optimizing ¹⁵N Labeling

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Analysis & Refinement Low_Enrichment Low ¹⁵N Enrichment Detected Check_Precursor Verify ¹⁵N Precursor Concentration Low_Enrichment->Check_Precursor Optimize_Growth Optimize Growth Conditions (pH, Temp) Low_Enrichment->Optimize_Growth Extend_Labeling Extend Labeling Duration Low_Enrichment->Extend_Labeling Check_Media Analyze Media for Unlabeled N Low_Enrichment->Check_Media Analyze_Enrichment Re-analyze ¹⁵N Enrichment Check_Precursor->Analyze_Enrichment Optimize_Growth->Analyze_Enrichment Extend_Labeling->Analyze_Enrichment Check_Media->Analyze_Enrichment Successful_Labeling Successful Labeling Analyze_Enrichment->Successful_Labeling High Enrichment Refine_Protocol Refine Protocol Analyze_Enrichment->Refine_Protocol Low Enrichment Refine_Protocol->Check_Precursor

Caption: A logical workflow for troubleshooting low ¹⁵N enrichment.

Issue 2: Metabolic Scrambling of the ¹⁵N Label

Symptom: The ¹⁵N isotope is found in small molecules other than the intended target, complicating analysis and interpretation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Interconnected Metabolic Pathways The organism's metabolism naturally redistributes the nitrogen from the labeled precursor to other molecules.[11][12]
Use of Auxotrophic Strains Employ mutant strains that are unable to synthesize certain amino acids or other nitrogen-containing compounds, thus preventing the scrambling of the label into those pathways.[18]
Specific Labeled Precursors Instead of a general nitrogen source like ¹⁵NH₄Cl, use a ¹⁵N-labeled precursor that is closer to the target molecule in its biosynthetic pathway.
Inhibition of Scrambling Pathways In some cases, it may be possible to use small molecule inhibitors to block the metabolic pathways responsible for scrambling.[18]
Time-Course Analysis Perform a time-course experiment to monitor the appearance of the ¹⁵N label in different molecules over time. This can help to distinguish between direct labeling and scrambling.

Signaling Pathway Example: Glutamate and Glutamine Metabolism

G NH4 ¹⁵NH₄⁺ (Labeled Source) Glutamate Glutamate NH4->Glutamate Glutamate Dehydrogenase Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase Other_AAs Other Amino Acids Glutamate->Other_AAs Transaminases Glutamine->Other_AAs Transaminases Nucleotides Nucleotides Glutamine->Nucleotides Biosynthetic Enzymes

Caption: Metabolic scrambling of ¹⁵N from ammonium into various biomolecules.

Issue 3: Analytical Challenges in Quantifying ¹⁵N Enrichment

Symptom: Difficulty in accurately determining the percentage of ¹⁵N incorporation using mass spectrometry or NMR.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Overlapping Isotopic Clusters (MS) In mass spectrometry, the isotopic clusters of the labeled and unlabeled molecules may overlap, especially with low enrichment or high molecular weight.[10][19] Use high-resolution mass spectrometry to better resolve the isotopic peaks.[10]
Low Signal-to-Noise Ratio (NMR) The natural abundance of ¹⁵N is very low (0.37%), and its gyromagnetic ratio is negative, leading to low sensitivity in NMR.[4][20] Increase the concentration of the labeled molecule, use a higher-field NMR spectrometer, or employ sensitivity-enhanced NMR experiments like HSQC and HMQC.[4][21]
Complex Spectra (NMR) For larger small molecules or in complex mixtures, ¹H-¹⁵N correlation spectra can be crowded.[3][18] Utilize higher-dimensional NMR experiments (e.g., 3D HNCO) or selective labeling strategies to simplify the spectra.
Inaccurate Quantification from Isotope Ratios Variations in ionization efficiency and matrix effects can affect the accuracy of quantification based on isotope ratios in MS.[8] Use a ¹⁵N-labeled internal standard that is chemically identical to the analyte for the most accurate quantification.[7][8]

Experimental Protocol: Quantifying ¹⁵N Enrichment by Mass Spectrometry

  • Sample Preparation: Extract the small molecules from your labeled and unlabeled (control) samples.

  • LC-MS Analysis: Separate the small molecules using liquid chromatography and analyze them with a high-resolution mass spectrometer.

  • Data Acquisition: Acquire full scan mass spectra to observe the isotopic distribution of the target molecule.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled molecule.

    • Identify the corresponding peak for the fully ¹⁵N-labeled molecule (mass shift will depend on the number of nitrogen atoms).

    • Calculate the percent enrichment using the relative intensities of the labeled and unlabeled peaks, correcting for the natural abundance of other isotopes (e.g., ¹³C).

Data Presentation: Example of ¹⁵N Enrichment Data

Sample Target Molecule Number of Nitrogens Expected Mass Shift (Da) Measured ¹⁵N Enrichment (%)
ControlGlutamine20< 1
LabeledGlutamine2+1.99498.5 ± 0.3
ControlArginine40< 1
LabeledArginine4+3.98897.9 ± 0.5

Logical Diagram for Analytical Method Selection

G node_rect node_rect Start Need to Analyze ¹⁵N Labeling? Quant Quantitative Analysis? Start->Quant Struct Structural Information? Start->Struct MS Mass Spectrometry Quant->MS Yes NMR NMR Spectroscopy Quant->NMR Also Possible Struct->MS Limited Struct->NMR Yes HRMS High-Resolution MS MS->HRMS For high accuracy NMR_2D 2D NMR (HSQC/HMQC) NMR->NMR_2D For detailed structure

Caption: Decision tree for selecting the appropriate analytical technique.

References

How to address poor cellular uptake of Liproxstatin-1-15N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Liproxstatin-1-15N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the cellular uptake and efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the use of this compound, with a focus on overcoming poor cellular uptake.

FAQ 1: My cells are not showing the expected response to this compound. How can I confirm if poor cellular uptake is the problem?

Answer:

Before concluding that poor cellular uptake is the issue, it's essential to rule out other factors. Follow this troubleshooting workflow:

G cluster_0 Initial Troubleshooting Workflow A Confirm Compound Integrity (e.g., via LC-MS) B Verify Experimental Conditions (e.g., cell density, media components) A->B C Optimize this compound Concentration (Perform dose-response curve) B->C D Assess Cellular Uptake Directly C->D

Caption: Initial troubleshooting workflow for unexpected this compound results.

If you have confirmed the integrity of your this compound and optimized its concentration without achieving the desired effect, direct assessment of cellular uptake is the next logical step.

Experimental Protocol: Assessing Cellular Uptake

A common method to assess the uptake of a lipophilic compound is to use a fluorescently labeled version. If a fluorescently labeled Liproxstatin-1 is not available, you can infer uptake by measuring its intracellular concentration using mass spectrometry.

Table 1: Methods for Assessing Cellular Uptake

MethodPrincipleProsCons
LC-MS/MS Quantifies the amount of this compound in cell lysates.Highly sensitive and specific.Requires specialized equipment; indirect measure of localization.
Fluorescence Microscopy Visualizes the localization of a fluorescently tagged Liproxstatin-1 analog.Provides spatial information on subcellular distribution.Requires a fluorescent analog which may have different properties.
Flow Cytometry Quantifies the percentage of cells that have taken up a fluorescent analog.High-throughput and quantitative.Requires a fluorescent analog; provides population-level data.
FAQ 2: I suspect my this compound is precipitating in the cell culture medium. How can I prevent this and improve its solubility?

Answer:

Liproxstatin-1 is a lipophilic molecule and has poor aqueous solubility. Precipitation in your cell culture medium is a common cause of reduced efficacy.

Troubleshooting Steps for Solubility Issues:

  • Proper Stock Solution Preparation: Liproxstatin-1 is soluble in organic solvents like DMSO and ethanol[1][2]. Prepare a high-concentration stock solution in 100% DMSO. For example, dissolve 5 mg of Liproxstatin-1 in 100 µL of DMSO to get a 50 µg/µL stock solution[3]. To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath[1][2].

  • Working Solution Preparation: When preparing the working solution, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final concentration of DMSO in the medium low, as high concentrations can be toxic to cells. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while concentrations up to 0.5% are often tolerated[4]. Never exceed a final DMSO concentration of 1%[3][4].

  • Visual Inspection: After adding this compound to your media, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). You can also take a small aliquot and examine it under a microscope.

G cluster_1 Workflow for Improving Solubility A Prepare High-Concentration Stock in 100% DMSO B Dilute Stock in Culture Medium (Final DMSO <0.5%) A->B C Visually Inspect for Precipitation B->C D Consider Use of Solubilizing Agents (e.g., Cyclodextrins) C->D If precipitation persists

Caption: Workflow for preparing this compound solutions to avoid precipitation.

Advanced Solubilization Technique: Cyclodextrins

If precipitation remains an issue, consider using cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate hydrophobic drugs and increase their aqueous solubility.

Experimental Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v).

  • Dissolve your this compound in a small amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.

  • Sterile-filter the final solution before adding it to your cells.

FAQ 3: Even with proper solubilization, the cellular uptake of this compound seems low. Could drug efflux pumps be responsible?

Answer:

Yes, it is possible that even if this compound can cross the cell membrane, it may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp/MDR1) or other members of the ATP-binding cassette (ABC) transporter family.

Troubleshooting Drug Efflux:

  • Co-treatment with Efflux Pump Inhibitors: Perform experiments where you co-administer this compound with known inhibitors of common efflux pumps.

    Table 2: Common Efflux Pump Inhibitors for In Vitro Use

InhibitorTarget Pump(s)Typical Working Concentration
Verapamil P-glycoprotein (P-gp)1-10 µM
Tariquidar P-gp, BCRP100-500 nM
Ko143 BCRP200-500 nM
MK-571 MRP1/25-20 µM

  • Compare Uptake in Different Cell Lines: Utilize cell lines with known differences in efflux pump expression. For example, compare uptake in a parental cell line with a derived cell line that overexpresses a specific ABC transporter.

G cluster_2 Investigating Drug Efflux A Hypothesize Efflux Pump Involvement B Co-treat with Efflux Pump Inhibitor (e.g., Verapamil for P-gp) A->B C Measure Intracellular This compound Concentration B->C D Compare with and without Inhibitor C->D E Significant Increase Suggests Efflux is the Issue D->E

Caption: Logical workflow to determine if drug efflux is limiting this compound uptake.

FAQ 4: Are there advanced delivery methods to enhance the cellular uptake of this compound?

Answer:

Yes, for challenging experimental systems, advanced formulation strategies can significantly improve the cellular delivery of lipophilic compounds like this compound.

Advanced Delivery Strategies:

  • Lipid-Based Nanoparticles (LNPs): Encapsulating this compound within lipid nanoparticles can improve its stability in aqueous media and facilitate its uptake by cells, often via endocytosis.

  • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, with a hydrophobic core that can encapsulate this compound.

Experimental Protocol: General Steps for LNP Formulation

  • Lipid Selection: Choose a lipid composition. A typical formulation includes a cationic or ionizable lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid.

  • Solubilization: Dissolve the lipids and this compound in a water-miscible organic solvent like ethanol.

  • Mixing: Rapidly mix the lipid/ethanol solution with an aqueous buffer at a low pH. This causes the lipids to self-assemble and encapsulate the drug.

  • Purification and Characterization: Remove the organic solvent and characterize the LNPs for size, zeta potential, and encapsulation efficiency.

Table 3: Comparison of Advanced Delivery Systems

Delivery SystemMechanism of Uptake EnhancementKey Considerations
Cyclodextrins Increases aqueous solubility and availability for passive diffusion.Simple to prepare; may have lower loading capacity.
Lipid Nanoparticles Protects the drug and facilitates endocytic uptake.More complex formulation; can be tailored for targeted delivery.
Polymeric Micelles Solubilizes the drug in the hydrophobic core.Can improve stability; formulation needs to be optimized for the specific drug.

By systematically working through these troubleshooting guides and experimental protocols, researchers can identify and address the root causes of poor cellular uptake of this compound, leading to more reliable and reproducible experimental outcomes.

References

Minimizing isotopic scrambling in Liproxstatin-1-15N experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling during experiments with 15N-labeled Liproxstatin-1.

Frequently Asked Questions (FAQs)

Q1: What is Liproxstatin-1 and why is it 15N-labeled?

A1: Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It acts as a radical-trapping antioxidant.[4][5] 15N-labeling provides a stable isotope tracer to distinguish Liproxstatin-1 from other nitrogen-containing molecules in a biological system. This allows for precise tracking and quantification of the compound and its potential metabolites using mass spectrometry or NMR.

Q2: What is isotopic scrambling in the context of Liproxstatin-1-15N experiments?

A2: Isotopic scrambling refers to the undesired transfer of the 15N isotope from this compound to other molecules in the experimental system. For a synthetic molecule like Liproxstatin-1, this would primarily occur through its chemical or metabolic degradation, leading to the release of 15N-containing fragments that can be incorporated into other cellular components. This can interfere with the accurate quantification of this compound and the interpretation of its metabolic fate.

Q3: Where is the 15N label located in commercially available this compound?

A3: Based on commercially available information, the 15N label is typically located on one of the amine groups within the spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine core structure. The canonical SMILES representation for this compound is ClC1=CC(C[15NH]C2=NC3=CC=CC=C3NC24CCNCC4)=CC=C1.

Q4: What is the known metabolic stability of Liproxstatin-1?

A4: There is limited publicly available data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) or the full metabolic pathway of Liproxstatin-1.[6] However, its chemical structure as a spiroquinoxalinamine derivative suggests potential sites for metabolic modification.[7] Its mechanism as a radical-trapping antioxidant implies that the amine groups are chemically active and could be susceptible to enzymatic or chemical alteration.[4]

Troubleshooting Guide: Minimizing Isotopic Scrambling

This guide addresses potential issues that can lead to isotopic scrambling of this compound and provides strategies for mitigation.

Potential Problem Possible Causes Recommended Solutions
15N signal detected in molecules other than Liproxstatin-1 1. Chemical Degradation: this compound may be unstable under certain experimental conditions (e.g., high temperature, extreme pH, prolonged light exposure).2. Metabolic Breakdown: The compound may be metabolized by cells, leading to the release of the 15N label.3. Contamination: The this compound stock may be contaminated with other 15N-labeled compounds.1. Optimize Experimental Conditions: - Prepare fresh solutions of this compound for each experiment. - Avoid prolonged exposure of solutions to light. - Maintain physiological pH (7.2-7.4) in cell culture experiments. - Minimize incubation times where possible.2. Assess Metabolic Stability: - Perform a time-course experiment to monitor the concentration of intact this compound. - Analyze cell lysates and media for potential 15N-labeled metabolites.3. Quality Control: - Verify the purity and isotopic enrichment of the this compound stock solution using LC-MS/MS.
Loss of 15N signal from Liproxstatin-1 over time 1. Adsorption: The compound may adsorb to plasticware or cellular debris.2. Cell Lysis and Release: In endpoint assays, incomplete cell lysis may result in the loss of compound with the cell pellet.3. Inefficient Extraction: The extraction protocol may not be efficient for Liproxstatin-1.1. Use Low-Binding Consumables: - Utilize low-protein-binding tubes and plates.2. Optimize Lysis and Extraction: - Ensure complete cell lysis using appropriate buffers and mechanical disruption. - Validate the extraction efficiency of your protocol by spiking a known amount of this compound into an unlabeled control sample.
High background 15N signal in control samples 1. Natural Abundance: Natural abundance of 15N in biological samples.2. Media Components: Some cell culture media components may contain higher than expected levels of 15N.1. Include Unlabeled Controls: - Always run parallel experiments with unlabeled Liproxstatin-1 to establish the baseline 15N signal.2. Use Defined Media: - If possible, use a chemically defined cell culture medium to minimize variability in background 15N levels.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture

Objective: To determine the chemical and metabolic stability of this compound under experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line of interest

  • Cell line of interest

  • Unlabeled Liproxstatin-1

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 1 µM).

  • Prepare a parallel solution with unlabeled Liproxstatin-1 as a control.

  • Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) in both the presence and absence of cells.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the cell culture supernatant and the cell pellet.

  • For the cell pellet, perform a protein precipitation and extraction (see Protocol 2).

  • Analyze the supernatant and cell extracts by LC-MS/MS to quantify the amount of intact this compound.

  • Compare the concentration of this compound at each time point to the initial concentration to determine the rate of degradation.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To provide a general workflow for the quantitative analysis of this compound in cell lysates or plasma.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of cell lysate or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound not present in the sample).
  • Vortex vigorously for 1 minute.
  • Incubate at -20°C for 20 minutes to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters (Example):

  • LC System: UPLC or HPLC system
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
  • Flow Rate: 0.3-0.5 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • MRM Transitions:
  • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined empirically based on the exact mass of the labeled compound and its fragmentation pattern.
  • Unlabeled Liproxstatin-1 (for comparison): Q1 (m/z 341.1) -> Q3 (product ions to be determined)
  • Internal Standard: Q1 -> Q3 transitions specific to the chosen standard.

Note: The exact MRM transitions for this compound must be determined by infusing the pure compound into the mass spectrometer to identify the precursor ion and its most abundant and stable fragment ions.

Visualizations

Liproxstatin1_Pathway ROS Lipid ROS (Peroxyl Radicals) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates Liproxstatin1 This compound Liproxstatin1->ROS traps GPX4_inactive GPX4 (inactive) GPX4_active GPX4 (active) GSSG GSSG GPX4_active->GSSG PUFA_PL_OOH PUFA-PL-OOH GPX4_active->PUFA_PL_OOH reduces GSH GSH GSH->GPX4_active cofactor Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis leads to PUFA_PL PUFA-PL PUFA_PL->PUFA_PL_OOH oxidation PUFA_PL_OOH->Lipid_Peroxidation propagates

Caption: Liproxstatin-1's mechanism in inhibiting ferroptosis.

Isotopic_Scrambling_Workflow Start Start: This compound Experiment Hypothesis Hypothesis: Isotopic Scrambling Occurs Start->Hypothesis TimeCourse Experiment: Time-Course Stability Assay (Protocol 1) Hypothesis->TimeCourse Test LCMS_Analysis Analysis: LC-MS/MS Quantification (Protocol 2) TimeCourse->LCMS_Analysis Data_Evaluation Data Evaluation: Assess [this compound] and potential 15N-metabolites LCMS_Analysis->Data_Evaluation Scrambling_Confirmed Conclusion: Scrambling Confirmed Data_Evaluation->Scrambling_Confirmed Yes No_Scrambling Conclusion: No Significant Scrambling Data_Evaluation->No_Scrambling No Troubleshoot Action: Implement Troubleshooting (See Guide) Scrambling_Confirmed->Troubleshoot Proceed Proceed with Experiment No_Scrambling->Proceed Optimize Optimize Protocol: - Minimize incubation time - Check compound stability Troubleshoot->Optimize Optimize->Start Re-run

Caption: Workflow for investigating isotopic scrambling.

References

Technical Support Center: Liproxstatin-1 ¹⁵N NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ¹⁵N NMR spectroscopy in the study of Liproxstatin-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly concerning background noise, and to optimize your experimental workflow for high-quality spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my Liproxstatin-1 ¹⁵N NMR spectrum?

A1: Background noise in ¹⁵N NMR spectra can originate from several sources. The primary contributors are typically:

  • The Spectrometer Electronics: All electronic components generate thermal noise, which is a baseline source of interference.

  • The NMR Probe: The probe itself can contribute to the background signal.

  • The Sample and Solvent: Impurities in your sample or deuterated solvent can introduce unwanted signals. Paramagnetic impurities are particularly detrimental as they can broaden signals and increase noise.

  • External Environmental Factors: Radiofrequency interference from other electronic devices in the vicinity can be picked up by the spectrometer.

Q2: My signal-to-noise ratio (S/N) is very low. How can I improve it?

A2: A low signal-to-noise ratio is a common challenge in ¹⁵N NMR due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope.[1] Here are several strategies to enhance your S/N:

  • Increase the Number of Scans: The S/N ratio improves with the square root of the number of scans.[1][2] Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Optimize Sample Concentration: A higher concentration of Liproxstatin-1 will result in a stronger signal. However, be mindful of potential aggregation at very high concentrations, which can lead to line broadening.

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly reduces thermal noise from the electronics, leading to a substantial improvement in S/N.

  • Optimize Acquisition Parameters: Fine-tuning parameters such as the recycle delay (d1), pulse widths, and decoupling sequences can significantly impact signal intensity.

Q3: I see a broad, rolling baseline in my spectrum. What causes this and how can I fix it?

A3: A distorted baseline is often due to "acoustic ringing," which is a phenomenon where the NMR probe vibrates in response to the radiofrequency pulses, inducing a spurious signal. This is more pronounced for nuclei with low resonance frequencies like ¹⁵N. To mitigate this:

  • Use Appropriate Pulse Sequences: Pulse sequences designed to suppress baseline distortions, such as those incorporating spin-echoes, can be effective.

  • Employ Baseline Correction Algorithms: Most NMR processing software includes functions for baseline correction that can mathematically flatten the baseline.

  • Consider the EASY Pulse Sequence: The "Elimination of Artifacts in NMR SpectroscopY" (EASY) pulse sequence is specifically designed to remove probe background signals and acoustic ringing.[3]

Troubleshooting Guide: Dealing with Background Noise

This guide provides a systematic approach to identifying and mitigating sources of background noise in your Liproxstatin-1 ¹⁵N NMR experiments.

Problem 1: High Random Noise Floor
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Signal Averaging Increase the number of scans (transients). A good starting point is to quadruple the scans to double the S/N.[2]A visible reduction in the random noise level relative to the signal peaks.
Low Sample Concentration Prepare a more concentrated sample of Liproxstatin-1, if solubility permits.Increased signal intensity, leading to a better S/N.
Sub-optimal Receiver Gain Adjust the receiver gain. It should be set as high as possible without causing ADC overflow (clipping) of the FID.Maximized signal detection without introducing artifacts.
Improper Shimming Carefully shim the magnetic field to improve its homogeneity. Automated shimming routines are a good start, but manual fine-tuning may be necessary.Sharper spectral lines and a more uniform baseline.
Problem 2: Coherent Noise (Spikes or Repetitive Patterns)
Possible Cause Troubleshooting Step Expected Outcome
External RF Interference Identify and shield or power down nearby electronic equipment (e.g., pumps, computers, mobile phones).Disappearance of the sharp, spike-like noise signals.
Spectrometer Power Supply Issues Consult with your instrument manager to check the stability of the power supplies.Elimination of rolling or periodic noise patterns.
Pulse Sequence Artifacts Ensure you are using a pulse sequence appropriate for ¹⁵N NMR of small molecules. Consider trying a different sequence (e.g., a variant with different gradient or phase cycling schemes).Reduction or elimination of artifact peaks that are not part of the actual spectrum.

Experimental Protocols

Recommended Protocol for ¹⁵N HSQC of Liproxstatin-1

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful method for obtaining ¹⁵N chemical shifts by detecting the much more sensitive ¹H nucleus. This is an inverse-detected experiment that provides a 2D correlation spectrum between directly bonded ¹H and ¹⁵N nuclei.

Sample Preparation:

  • Dissolve 5-10 mg of Liproxstatin-1 in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the sample through a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the tube is at least 4 cm.

Spectrometer Setup and Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Sequence hsqcetgpsisp (or similar sensitivity-enhanced, gradient-selected HSQC)Provides good sensitivity and solvent suppression.
Temperature 298 K (25 °C)A standard temperature for small molecule NMR.
Spectrometer Frequency As high as available (e.g., 500 MHz or higher)Higher field strength provides better sensitivity and resolution.
¹H Spectral Width 12 ppmTo cover the expected range of proton chemical shifts.
¹⁵N Spectral Width 100 ppm (centered appropriately for amides/amines)To cover the expected range of nitrogen chemical shifts in Liproxstatin-1.
Number of Scans (ns) 16 to 64 (or more)Increase as needed to achieve adequate S/N.
Recycle Delay (d1) 1.5 - 2.0 secondsAllows for sufficient relaxation of the protons.
¹J(NH) Coupling Constant 90 HzA typical one-bond coupling constant for amides/amines.

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectrum manually.

  • Apply baseline correction, particularly in the F2 (¹H) dimension.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Liproxstatin-1 filter Filter Sample dissolve->filter transfer Transfer to NMR Tube filter->transfer setup Spectrometer Setup transfer->setup shim Shimming setup->shim acquire Run ¹⁵N HSQC shim->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline

Caption: Experimental workflow for Liproxstatin-1 ¹⁵N NMR.

troubleshooting_logic cluster_random Troubleshooting Random Noise cluster_coherent Troubleshooting Coherent Noise start High Background Noise in ¹⁵N Spectrum check_type Noise Type? start->check_type random Random Noise Floor check_type->random Random coherent Coherent Spikes/Patterns check_type->coherent Coherent inc_scans Increase Scans random->inc_scans inc_conc Increase Concentration random->inc_conc opt_gain Optimize Receiver Gain random->opt_gain check_env Check for External RF coherent->check_env check_psu Check Power Supplies coherent->check_psu check_pulse Verify Pulse Sequence coherent->check_pulse

Caption: Troubleshooting logic for background noise in ¹⁵N NMR.

signaling_pathway ROS Lipid Reactive Oxygen Species (ROS) Ferroptosis Ferroptosis (Cell Death) ROS->Ferroptosis induces Liproxstatin1 Liproxstatin-1 Liproxstatin1->ROS scavenges GPX4 GPX4 Liproxstatin1->GPX4 rescues levels of GPX4->ROS reduces

Caption: Simplified signaling pathway of Liproxstatin-1 in ferroptosis.

References

Validation & Comparative

A Comparative Guide to Liproxstatin-1 and its Isotopic Counterpart, Liproxstatin-1-15N, in Ferroptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the potent ferroptosis inhibitor, Liproxstatin-1, and its stable isotope-labeled analog, Liproxstatin-1-15N. While direct comparative efficacy studies are not available, this document synthesizes existing data on Liproxstatin-1 and the principles of stable isotope labeling to offer a scientifically grounded assessment for research applications.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[3][4] Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides.[5] Its primary mechanism of action involves the inhibition of lipid peroxidation within cellular membranes, thereby protecting cells from ferroptotic death.[6]

This compound: A Tool for Mechanistic Studies

This compound is a variant of Liproxstatin-1 where one or more nitrogen atoms are replaced with the stable isotope ¹⁵N. Stable isotope labeling is a widely used technique in drug development and metabolic research to trace the fate of molecules within biological systems without altering their chemical properties or biological activity.[7][8][9] The ¹⁵N label allows for the precise detection and quantification of the compound and its metabolites using mass spectrometry-based techniques.[10]

Presumed Equivalence in Efficacy: Based on the principles of stable isotope labeling, the substitution of ¹⁴N with ¹⁵N is not expected to alter the intrinsic efficacy of Liproxstatin-1 as a ferroptosis inhibitor. The additional neutron in the ¹⁵N atom does not significantly change the molecule's structure, conformation, or reactivity in the context of its antioxidant function. Therefore, this compound is primarily utilized in studies requiring sensitive and specific tracking of the compound, such as pharmacokinetic and pharmacodynamic (PK/PD) analyses, and is presumed to exhibit the same ferroptosis-inhibiting capabilities as unlabeled Liproxstatin-1. One commercial supplier lists Liproxstatin-1-¹⁵N as available upon request, likely for such specialized research applications.[5]

Efficacy of Liproxstatin-1: Experimental Data

The efficacy of Liproxstatin-1 in preventing ferroptosis has been demonstrated across various in vitro and in vivo models. The following tables summarize key quantitative data from representative studies.

In Vitro Efficacy of Liproxstatin-1
Cell LineFerroptosis InducerLiproxstatin-1 ConcentrationOutcomeReference
Gpx4−/− cellsGene knockout22 nM (IC50)Inhibition of cell growth[6]
Gpx4−/− cellsGene knockout50 nMComplete prevention of lipid peroxidation[6]
BAX/BAK DKO U251 cellsS63845 + A1331852Not specifiedComplete protection from cell death[6]
OLN-93 oligodendrocytesRSL-3 (7.89 µM)1 µMSignificant increase in cell viability[11]
Caco-2 cellsHypoxia/Reoxygenation200 nMDecreased cell death[12]
HK2 cellsErastin1 µMIncreased cell viability[3]
In Vivo Efficacy of Liproxstatin-1
Animal ModelInjury ModelLiproxstatin-1 DosageOutcomeReference
MouseIschemia/reperfusion-induced liver injuryNot specifiedDelayed ferroptosis and mitigated tissue injury[6]
Gpx4 knockdown miceGene knockdown10 mg/kgProlonged survival[13]
MouseIschemia/reperfusion-induced myocardial injury200 nM (in perfusate)Reduced myocardial infarct size[4]
MAFLD mouse modelHigh-fat high-fructose diet10 mg·kg−1·d−1 (i.p.)Reduced liver triglycerides and cholesterol[14]
MouseIschemia/reperfusion-induced acute kidney injury10 mg/kg (i.p.)Reduced renal tubular cell ferroptosis[3]

Experimental Protocols for Assessing Efficacy

To evaluate the efficacy of Liproxstatin-1 or its labeled counterpart, several key experiments are typically performed. Detailed methodologies for these assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate overnight.

  • Induce ferroptosis using an appropriate agent (e.g., erastin or RSL-3) with or without different concentrations of Liproxstatin-1.

  • Incubate for the desired period (e.g., 12-24 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay utilizes the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation in live cells.

Protocol:

  • Plate cells at the desired density and incubate overnight.

  • Treat the cells with the ferroptosis inducer and/or Liproxstatin-1 for the recommended time.

  • Add C11-BODIPY™ 581/591 reagent to a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.[2]

  • Wash the cells three times with PBS.

  • Analyze the cells by fluorescence microscopy or flow cytometry. The fluorescence emission will shift from red (~590 nm) to green (~510 nm) upon oxidation.[2]

  • The ratio of the green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.

Western Blot for GPX4 Expression

This assay measures the protein levels of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis that is often downregulated during this process.

Protocol:

  • Treat cells with the ferroptosis inducer and/or Liproxstatin-1.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity can be quantified using densitometry software.

Visualizing the Role of Liproxstatin-1 in Ferroptosis

The following diagrams illustrate the ferroptosis signaling pathway and the experimental workflow for assessing Liproxstatin-1's efficacy.

Ferroptosis_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol System xc- System xc- GSH GSH System xc-->GSH Cystine import Glutamate export Lipid Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis PUFA PUFA-PL PUFA->Lipid Peroxidation GPX4 GPX4 GSH->GPX4 GSSG GSSG GPX4->PUFA Reduces lipid peroxides GPX4->GSSG Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->Lipid Peroxidation Inhibits Iron Pool Iron Pool ROS ROS Iron Pool->ROS Fenton Reaction ROS->Lipid Peroxidation

Caption: Ferroptosis signaling pathway and the inhibitory action of Liproxstatin-1.

Experimental_Workflow A Cell Culture (e.g., HT-1080, OLN-93) B Induce Ferroptosis (e.g., Erastin, RSL-3) +/- Liproxstatin-1 A->B C Cell Viability Assay (MTT) B->C D Lipid Peroxidation Assay (C11-BODIPY) B->D E Protein Expression Analysis (Western Blot for GPX4) B->E F Data Analysis & Comparison C->F D->F E->F

Caption: Workflow for evaluating the efficacy of Liproxstatin-1.

Conclusion

Liproxstatin-1 is a well-validated and potent inhibitor of ferroptosis. Its isotopically labeled counterpart, this compound, serves as an essential tool for advanced mechanistic and PK/PD studies. While direct comparative efficacy data is absent from the current literature, the fundamental principles of stable isotope labeling strongly suggest that the efficacy of this compound is equivalent to that of the unlabeled compound. The experimental protocols and data presented in this guide provide a robust framework for researchers to assess the ferroptosis-inhibiting activity of Liproxstatin-1 in their specific models of interest.

References

Unraveling the Targets of a Potent Ferroptosis Inhibitor: A Comparative Guide to Liproxstatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic compounds is paramount. Liproxstatin-1, a potent inhibitor of ferroptosis, has emerged as a critical tool in studying this iron-dependent form of regulated cell death. This guide provides a comparative analysis of the current understanding of Liproxstatin-1's binding targets, supported by experimental data and detailed methodologies, to aid in the design and interpretation of future research.

Ferroptosis is a unique cell death pathway characterized by the iron-dependent accumulation of lipid peroxides. Liproxstatin-1 is a spiroquinoxalinamine derivative that potently and specifically inhibits this process.[1] While its protective effects are well-documented, the direct molecular binding partners of Liproxstatin-1 have been a subject of investigation. The availability of isotopically labeled probes, such as Liproxstatin-1-15N, suggests advanced proteomic approaches are being employed to definitively identify its targets.

Mechanism of Action: A Tale of Two Paradigms

The prevailing mechanism of action for Liproxstatin-1 is as a radical-trapping antioxidant (RTA) .[2][3][4] This is in contrast to a mechanism involving direct, high-affinity binding to a single protein target. As an RTA, Liproxstatin-1 resides in cellular membranes and intercepts lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[3]

However, the effects of Liproxstatin-1 on specific cellular pathways and proteins have led to the investigation of more direct interactions. This guide will explore both the established RTA activity and the evidence for and against specific protein targets.

Comparative Analysis of Liproxstatin-1 and Alternative Ferroptosis Inhibitors

To contextualize the activity of Liproxstatin-1, it is useful to compare it with other common ferroptosis inhibitors that have more clearly defined targets.

InhibitorPrimary Target/MechanismKey Experimental Observations
Liproxstatin-1 Radical-Trapping Antioxidant (prevents lipid peroxidation)Potently inhibits ferroptosis induced by GPX4 inhibitors (e.g., RSL3) and system Xc- inhibitors (e.g., erastin).[5][6] More effective than α-tocopherol in cellular assays.[2][3]
Ferrostatin-1 Radical-Trapping AntioxidantSimilar mechanism to Liproxstatin-1, also a potent inhibitor of lipid peroxidation.[2][4]
RSL3 Glutathione Peroxidase 4 (GPX4)Directly and covalently inhibits GPX4, leading to the accumulation of lipid peroxides.[7]
Erastin System Xc- (cystine/glutamate antiporter)Inhibits the uptake of cystine, leading to glutathione depletion and subsequent GPX4 inactivation.[1][8]
Deferoxamine (DFO) Iron ChelatorSequesters iron, preventing the Fenton reaction and the generation of lipid-damaging radicals.[7]

Cross-Validation of Potential Liproxstatin-1 Binding Targets

While the RTA mechanism is well-supported, some studies have pointed to potential protein interactions. Below is a summary of putative targets and the experimental approaches that could be used for their validation, particularly with a tool like this compound.

Putative TargetRationale for InteractionProposed Cross-Validation Method
Glutathione Peroxidase 4 (GPX4) As the central regulator of ferroptosis, its modulation by Liproxstatin-1 is of interest.Cellular Thermal Shift Assay (CETSA): Assess if Liproxstatin-1 binding stabilizes GPX4 against thermal denaturation.
Ferroptosis Suppressor Protein 1 (FSP1) An alternative ferroptosis suppression pathway involves FSP1.Affinity Purification-Mass Spectrometry (AP-MS): Use biotin-tagged Liproxstatin-1 to pull down interacting proteins, followed by identification with mass spectrometry.
Voltage-Dependent Anion Channel (VDAC) 1 Liproxstatin-1 has been shown to reduce VDAC1 levels.[1][8]Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity and thermodynamics of Liproxstatin-1 to purified VDAC1.

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This protocol describes a general workflow for identifying protein targets of a small molecule using a tagged probe.

  • Probe Synthesis: Synthesize a Liproxstatin-1 analog functionalized with a biotin tag and a photo-activatable crosslinker (e.g., diazirine).

  • Cell Treatment: Treat cells of interest with the biotinylated Liproxstatin-1 probe.

  • UV Crosslinking: Expose the cells to UV light to covalently link the probe to its binding partners.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and its crosslinked protein targets.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the Liproxstatin-1 probe sample compared to a control (e.g., DMSO-treated cells).

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

  • Cell Treatment: Treat intact cells or cell lysates with Liproxstatin-1 or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate soluble and aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the protein of interest (e.g., GPX4) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of Liproxstatin-1 indicates target engagement and stabilization.

Visualizing the Ferroptosis Pathway and Liproxstatin-1's Point of Intervention

The following diagrams illustrate the key signaling pathways in ferroptosis and the proposed mechanism of action for Liproxstatin-1.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System Xc- System Xc- Glutathione (GSH) Glutathione (GSH) System Xc-->Glutathione (GSH) Cysteine for synthesis Lipid Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Lipid Peroxyl Radicals Lipid Peroxyl Radicals Lipid Peroxyl Radicals->Lipid Peroxidation Drives Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->Lipid Peroxyl Radicals Traps GPX4 GPX4 Glutathione (GSH)->GPX4 Cofactor Lipid Hydroperoxides Lipid Hydroperoxides GPX4->Lipid Hydroperoxides Reduces Lipid Hydroperoxides->Lipid Peroxyl Radicals Iron-dependent Fenton Reaction Cystine Cystine Cystine->System Xc-

Caption: The ferroptosis pathway and the radical-trapping mechanism of Liproxstatin-1.

Experimental_Workflow cluster_APMS Affinity Purification-Mass Spectrometry cluster_CETSA Cellular Thermal Shift Assay A1 Synthesize Biotin-Liproxstatin-1 A2 Cell Treatment & UV Crosslinking A1->A2 A3 Streptavidin Pull-down A2->A3 A4 LC-MS/MS A3->A4 A5 Identify Binding Partners A4->A5 C1 Treat Cells with Liproxstatin-1 C2 Heat Gradient C1->C2 C3 Separate Soluble & Aggregated Proteins C2->C3 C4 Quantify Target Protein (e.g., Western Blot) C3->C4 C5 Assess Thermal Stabilization C4->C5

References

15N Labeling of Liproxstatin-1: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of unlabeled Liproxstatin-1 and its 15N-labeled counterpart, focusing on the potential effects of isotopic labeling on the biological activity of this potent ferroptosis inhibitor. The information presented is based on the established mechanism of action of Liproxstatin-1 and general principles of stable isotope labeling, as direct comparative experimental data for 15N-labeled Liproxstatin-1 is not currently available in published literature.

Liproxstatin-1 is a well-characterized small molecule that effectively suppresses ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its primary mechanism of action is as a radical-trapping antioxidant, where it donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[3][4]

Stable isotope labeling, such as the replacement of 14N with 15N, is a common technique used in drug development and metabolic studies to trace the fate of a molecule without altering its fundamental chemical properties.[5] It is widely accepted that the incorporation of a stable isotope like 15N does not significantly impact the biological activity of a small molecule.

Comparative Analysis: Unlabeled vs. 15N-Labeled Liproxstatin-1

Based on the principles of isotopic labeling, the biological activity of 15N-labeled Liproxstatin-1 is expected to be indistinguishable from the unlabeled compound in standard biological assays. The slight increase in molecular weight due to the incorporation of 15N is not anticipated to affect its ability to inhibit ferroptosis.

A theoretical consideration is the kinetic isotope effect (KIE), which can lead to a change in the rate of a chemical reaction when an atom is replaced with a heavier isotope. In the case of Liproxstatin-1, the rate-limiting step of its antioxidant activity is the donation of a hydrogen atom from its amine group to a lipid peroxyl radical. While a 15N atom is adjacent to this reacting amine, any KIE would be a secondary effect and is expected to be negligible.

The following table summarizes the key parameters for both unlabeled and a hypothetical 15N-labeled Liproxstatin-1, assuming labeling at a single nitrogen position.

ParameterUnlabeled Liproxstatin-115N-Labeled Liproxstatin-1 (Hypothetical)Expected Impact of 15N Labeling
Molecular Formula C19H21ClN4C19H21Cl(14N)3(15N)Altered for mass spectrometry
Molecular Weight ~340.85 g/mol [1]~341.85 g/mol Minor increase
Biological Activity Potent Ferroptosis InhibitorExpected to be a Potent Ferroptosis InhibitorNo significant change expected
IC50 for Ferroptosis Inhibition 22 nM[1][2][6][7][8]Expected to be ~22 nMNo significant change expected
Mechanism of Action Radical-Trapping Antioxidant[3][4]Expected to be a Radical-Trapping AntioxidantNo change expected

Experimental Protocols for Assessing Biological Activity

To empirically verify that 15N labeling does not affect the biological activity of Liproxstatin-1, the following key experiments can be performed.

Cell Viability Assay to Determine IC50

This assay measures the concentration of Liproxstatin-1 required to protect cells from ferroptosis-induced cell death by 50%.

Protocol:

  • Cell Seeding: Seed a human cell line susceptible to ferroptosis (e.g., HT-1080) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of both unlabeled and 15N-labeled Liproxstatin-1 for 1-2 hours.

  • Induction of Ferroptosis: Induce ferroptosis by adding a known inducer, such as RSL3 (a GPX4 inhibitor) or erastin (a system Xc- inhibitor), to the wells.[8]

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Measurement: Assess cell viability using a standard method such as the MTT assay or a commercial kit like CellTiter-Glo®. The MTT assay colorimetrically measures the metabolic activity of living cells.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Lipid Peroxidation Assay

This assay directly measures the ability of Liproxstatin-1 to inhibit the accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with unlabeled and 15N-labeled Liproxstatin-1 as described in the cell viability assay protocol.

  • Induction of Ferroptosis: Induce ferroptosis with RSL3 or erastin.

  • Staining with C11-BODIPY 581/591: During the last 30-60 minutes of the incubation period, add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cells.[1][3][4]

  • Cell Harvesting and Analysis: Harvest the cells and analyze them by flow cytometry or fluorescence microscopy. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation, allowing for ratiometric quantification of lipid peroxidation.[4]

  • Data Analysis: Compare the levels of lipid peroxidation in cells treated with the ferroptosis inducer alone versus those co-treated with either unlabeled or 15N-labeled Liproxstatin-1.

Visualizing the Context of Liproxstatin-1 Activity

The following diagrams illustrate the ferroptosis pathway and a typical experimental workflow for evaluating Liproxstatin-1's efficacy.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome Outcome PUFA PUFA-PL PUFA_OOH PUFA-PL-OOH (Lipid Peroxide) PUFA->PUFA_OOH Lipid Peroxidation Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis SystemXc System Xc- Cystine_out Cystine SystemXc->Cystine_out Glutamate_in Glutamate Glutamate_in->SystemXc Glutathione GSH Cystine_out->Glutathione Synthesis GPX4 GPX4 Glutathione->GPX4 GSSG GSSG GPX4->PUFA Reduces GPX4->GSSG Iron Fe2+ Iron->PUFA_OOH Fenton Reaction Liproxstatin1 Liproxstatin-1 Liproxstatin1->PUFA_OOH Inhibits (Radical Trapping) Erastin Erastin/RSL3 Erastin->SystemXc Inhibits Erastin->GPX4 Inhibits (RSL3) Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Pre-treat with Unlabeled or 15N-Liproxstatin-1 B->C D Induce Ferroptosis (e.g., with RSL3) C->D E Incubate for 24-48 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Measure Lipid Peroxidation (e.g., C11-BODIPY) E->G H Compare IC50 Values and Inhibition of Peroxidation F->H G->H

References

A Researcher's Guide to Control Experiments for Liproxstatin-1-15N Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers embarking on studies involving the potent ferroptosis inhibitor Liproxstatin-1, particularly in conjunction with 15N stable isotope labeling for quantitative proteomics, rigorous experimental design with comprehensive controls is paramount. This guide provides a comparative framework for essential control experiments, ensuring the generation of robust and publishable data.

Understanding the Core Principles: Ferroptosis and 15N Labeling

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Liproxstatin-1 is a highly effective inhibitor of this process, primarily acting as a radical-trapping antioxidant that prevents the accumulation of lipid reactive oxygen species (ROS).

15N metabolic labeling is a powerful technique in quantitative proteomics where cells are cultured in a medium containing a heavy isotope of nitrogen (¹⁵N). This leads to the incorporation of ¹⁵N into all proteins. By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") samples, researchers can accurately quantify changes in protein abundance.

When combining these two powerful techniques, it is crucial to dissect the effects of Liproxstatin-1 on the proteome from other experimental variables. The following control experiments are designed to achieve this.

Essential Control Groups for a Liproxstatin-1-15N Experiment

A well-controlled experiment will typically include the following groups, allowing for a multifaceted analysis of Liproxstatin-1's effects:

Group Description Purpose
Untreated Control Cells cultured in standard (¹⁴N) medium without any treatment.Establishes the baseline for cell viability, lipid ROS levels, and protein expression.
Vehicle Control Cells treated with the solvent used to dissolve Liproxstatin-1 (commonly DMSO).[1][2][3][4]Accounts for any effects of the solvent on cell physiology and the proteome.
Liproxstatin-1 Treatment Cells treated with Liproxstatin-1 at the desired concentration.The primary experimental group to assess the effects of Liproxstatin-1.
Ferroptosis Inducer (Positive Control) Cells treated with a known ferroptosis inducer, such as RSL3 or erastin.[5][6][7][8][9]Confirms that the cell system is susceptible to ferroptosis and provides a condition of maximal ferroptotic stress.
Liproxstatin-1 + Ferroptosis Inducer Cells pre-treated with Liproxstatin-1 followed by treatment with a ferroptosis inducer.Demonstrates the specific inhibitory effect of Liproxstatin-1 against induced ferroptosis.
Alternative Ferroptosis Inhibitor (e.g., Ferrostatin-1) Cells treated with another well-characterized ferroptosis inhibitor.[10][11][12]Provides a benchmark for the efficacy of Liproxstatin-1 and helps to identify inhibitor-specific effects.
¹⁵N Labeled Control Cells cultured in ¹⁵N-labeled medium without any other treatment.Serves as the "heavy" reference for quantitative proteomic analysis.
¹⁵N Labeled + Liproxstatin-1 Cells cultured in ¹⁵N-labeled medium and treated with Liproxstatin-1.Allows for the quantitative comparison of protein expression changes induced by Liproxstatin-1.

Visualizing the Experimental Workflow

G cluster_14N Unlabeled (14N) Experiments cluster_assays Downstream Assays Untreated Untreated Control Viability Cell Viability Assay Untreated->Viability Lipid_ROS Lipid ROS Assay Untreated->Lipid_ROS Western Western Blot (GPX4) Untreated->Western Vehicle Vehicle Control Vehicle->Viability Vehicle->Lipid_ROS Vehicle->Western Lip1 Liproxstatin-1 Lip1->Viability Lip1->Lipid_ROS Lip1->Western Proteomics Quantitative Proteomics Lip1->Proteomics Light Sample Inducer Ferroptosis Inducer (e.g., RSL3) Inducer->Viability Inducer->Lipid_ROS Inducer->Western Lip1_Inducer Liproxstatin-1 + Ferroptosis Inducer Lip1_Inducer->Viability Lip1_Inducer->Lipid_ROS Lip1_Inducer->Western Fer1 Ferrostatin-1 Fer1->Viability Fer1->Lipid_ROS N15_Control 15N Control N15_Control->Proteomics Heavy Sample N15_Lip1 15N + Liproxstatin-1

Experimental workflow for this compound studies.

Key Experimental Protocols and Expected Outcomes

Cell Viability Assay

Protocol:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with the respective compounds (Vehicle, Liproxstatin-1, Ferroptosis Inducer, etc.) for the desired duration.

  • Assess cell viability using a colorimetric assay such as MTT or CCK-8, following the manufacturer's instructions.[2][13][14]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Expected Quantitative Data:

Treatment Group Expected Cell Viability (%)
Untreated Control100
Vehicle Control~100
Liproxstatin-1~100
Ferroptosis Inducer (e.g., RSL3)20-40
Liproxstatin-1 + Ferroptosis Inducer80-100
Ferrostatin-1 + Ferroptosis Inducer70-90
Lipid ROS Measurement

Protocol:

  • Culture cells under the different experimental conditions.

  • Incubate the cells with a lipid peroxidation sensor probe, such as C11-BODIPY 581/591, typically at a concentration of 1-5 µM for 30-60 minutes.[15][16][17][18][19]

  • Wash the cells with phosphate-buffered saline (PBS).

  • Analyze the fluorescence shift from red to green using flow cytometry or fluorescence microscopy. An increase in green fluorescence indicates lipid peroxidation.

Expected Quantitative Data:

Treatment Group Expected Mean Green Fluorescence Intensity (Arbitrary Units)
Untreated Control100
Vehicle Control~100
Liproxstatin-1~100
Ferroptosis Inducer (e.g., RSL3)500-800
Liproxstatin-1 + Ferroptosis Inducer120-180
Ferrostatin-1 + Ferroptosis Inducer150-250
Western Blot for GPX4

Protocol:

  • Lyse the cells from each treatment group and determine the protein concentration.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[20][21][22]

  • Block the membrane and incubate with a primary antibody against Glutathione Peroxidase 4 (GPX4).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Normalize the GPX4 band intensity to a loading control (e.g., GAPDH or β-actin).

Expected Quantitative Data:

Treatment Group Expected Relative GPX4 Protein Expression
Untreated Control1.0
Vehicle Control~1.0
Liproxstatin-1~1.0
Ferroptosis Inducer (e.g., RSL3)0.2-0.4
Liproxstatin-1 + Ferroptosis Inducer0.8-1.0

Visualizing the Ferroptosis Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inducers Inducers cluster_inhibitors Inhibitors PUFA PUFA-PLs LPO Lipid Peroxides (L-OOH) PUFA->LPO Ferroptosis Ferroptosis LPO->Ferroptosis GSH GSH GPX4 GPX4 GSH->GPX4 cofactor GPX4->LPO reduces Iron Fe2+ ROS ROS Iron->ROS Fenton reaction ROS->PUFA oxidizes RSL3 RSL3 RSL3->GPX4 inhibits Erastin Erastin Erastin->GSH depletes Lip1 Liproxstatin-1 Lip1->LPO traps radicals Fer1 Ferrostatin-1 Fer1->LPO traps radicals

Simplified signaling pathway of ferroptosis and points of intervention.

Quantitative Proteomics using 15N Metabolic Labeling

Protocol:

  • Culture one set of cells in ¹⁴N medium (light) and another in ¹⁵N medium (heavy).

  • Apply the respective treatments (e.g., vehicle to the ¹⁴N culture and Liproxstatin-1 to the ¹⁵N culture).

  • Harvest, lyse, and combine equal amounts of protein from the light and heavy samples.

  • Digest the protein mixture into peptides and analyze using liquid chromatography-mass spectrometry (LC-MS).

  • Process the raw data using software that can identify and quantify ¹⁴N/¹⁵N peptide pairs to determine protein expression ratios.[23][24][25][26][27]

Expected Outcome:

The primary output will be a list of proteins with their corresponding expression ratios (¹⁵N Liproxstatin-1 / ¹⁴N Vehicle). This allows for the identification of proteins that are significantly up- or downregulated in response to Liproxstatin-1 treatment. These protein expression changes can then be further investigated to understand the molecular mechanisms of Liproxstatin-1's action beyond its direct antioxidant properties.

By implementing this comprehensive set of control experiments, researchers can confidently and accurately dissect the cellular and proteomic effects of Liproxstatin-1, leading to high-quality, publishable findings.

References

Assessing the Specificity of Liproxstatin-1 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The development of specific inhibitors to modulate this pathway is of significant interest for therapeutic intervention. Liproxstatin-1 is a potent and specific inhibitor of ferroptosis. This guide provides an objective comparison of Liproxstatin-1's performance against other alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tools for their studies.

Executive Summary

Liproxstatin-1 demonstrates high specificity and potency in inhibiting ferroptosis, with a reported half-maximal inhibitory concentration (IC50) of 22 nM.[1][2] Its mechanism of action as a radical-trapping antioxidant that prevents lipid peroxidation contributes to its specificity.[3][4][5][6] Unlike broad-spectrum inhibitors, Liproxstatin-1 shows minimal to no activity against other major cell death pathways such as apoptosis and necroptosis, making it a valuable tool for specifically dissecting the role of ferroptosis in cellular models.

Comparison of Ferroptosis Inhibitors and Specificity

The specificity of a chemical probe is paramount in accurately attributing a biological phenomenon to a specific pathway. The following table summarizes the quantitative data on the potency and specificity of Liproxstatin-1 compared to other common ferroptosis inhibitors and inhibitors of other cell death pathways.

InhibitorTarget PathwayCell Line/ModelInducerIC50/EC50Specificity Notes
Liproxstatin-1 Ferroptosis Gpx4-/- cells-22 nM Highly specific for ferroptosis. Does not inhibit TNFα-induced apoptosis or H2O2-induced necrosis.[1] No reported activity against necroptosis.
Ferrostatin-1FerroptosisHT-1080 cellsErastin60 nM[7]Potent ferroptosis inhibitor, but can be less stable than Liproxstatin-1.[8][9][10]
Deferoxamine (DFO)Ferroptosis (Iron Chelation)VariousIron overloadVaries (µM range)Inhibits ferroptosis by chelating iron, but may have broader effects on iron metabolism.
Z-VAD-FMKApoptosis (Pan-caspase inhibitor)VariousApoptotic stimuliVaries (µM range)Does not inhibit ferroptosis.[11][12][13]
Necrostatin-1Necroptosis (RIPK1 inhibitor)VariousNecroptotic stimuliVaries (µM range)Primarily a necroptosis inhibitor, though some studies suggest potential off-target antioxidant effects that can partially blunt ferroptosis under certain conditions.[14][15][16][17]
NecrosulfonamideNecroptosis (MLKL inhibitor)HT-29 cellsT/S/Z124 nM[18]Specific inhibitor of necroptosis targeting MLKL.[18][19]

Signaling Pathways in Ferroptosis

The specificity of Liproxstatin-1 is rooted in its ability to interrupt a key cascade of events leading to ferroptotic cell death. The following diagram illustrates the core signaling pathway of ferroptosis, highlighting the central role of GPX4 and lipid peroxidation.

Ferroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytosol SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine PUFA_PL PUFA-PLs Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Lipid_Hydroperoxides Lipid Hydroperoxides Lipid_Peroxidation->Lipid_Hydroperoxides Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_Peroxidation inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxidation inhibits Cystine Cystine Cystine->SystemXc GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Lipid_Hydroperoxides->GPX4 RSL3 RSL3 RSL3->GPX4 inhibits Erastin Erastin Erastin->SystemXc inhibits Iron Fe2+ Fenton Fenton Reaction Iron->Fenton ROS ROS Fenton->ROS ROS->Lipid_Peroxidation

Caption: The core ferroptosis signaling pathway. Liproxstatin-1 acts as a radical-trapping antioxidant to inhibit lipid peroxidation.

Experimental Protocols

To rigorously assess the specificity of Liproxstatin-1, a combination of cellular assays is recommended. Below are detailed methodologies for key experiments.

Cell Viability Assay to Determine Specificity

This protocol is designed to test whether an inhibitor prevents cell death induced by specific pathway activators.

a. Materials:

  • Cell line of interest (e.g., HT-1080 fibrosarcoma, neuronal cells)

  • Complete cell culture medium

  • Ferroptosis inducers: RSL3 (GPX4 inhibitor), Erastin (System Xc- inhibitor)

  • Apoptosis inducer: Staurosporine or TNFα + Cycloheximide

  • Necroptosis inducer: TNFα + Smac mimetic + Z-VAD-FMK (TSZ)

  • Liproxstatin-1, Ferrostatin-1, Z-VAD-FMK, Necrostatin-1

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

  • Plate reader

b. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Pre-treat cells with a dose range of Liproxstatin-1 (e.g., 10 nM - 1 µM) or control inhibitors (Ferrostatin-1, Z-VAD-FMK, Necrostatin-1) for 1-2 hours.

  • Induce cell death by adding the specific inducers:

    • Ferroptosis: RSL3 (e.g., 100 nM) or Erastin (e.g., 5 µM)

    • Apoptosis: Staurosporine (e.g., 1 µM) or TNFα (e.g., 10 ng/mL) + Cycloheximide (e.g., 1 µg/mL)

    • Necroptosis: TNFα (e.g., 10 ng/mL) + Smac mimetic (e.g., 100 nM) + Z-VAD-FMK (e.g., 20 µM)

  • Include control wells: untreated cells, cells with inducer only, and cells with inhibitor only.

  • Incubate for a predetermined time (e.g., 12-24 hours).

  • Measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Normalize the data to the untreated control and plot dose-response curves to determine the IC50 of the inhibitors for each cell death modality.

Lipid Peroxidation Assay using C11-BODIPY

This assay directly measures the hallmark of ferroptosis, lipid peroxidation, and can be used to assess the efficacy of inhibitors.

a. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ferroptosis inducer (e.g., RSL3)

  • Liproxstatin-1

  • C11-BODIPY 581/591 dye (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

b. Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere.

  • Pre-treat cells with Liproxstatin-1 (e.g., 100 nM) for 1-2 hours.

  • Induce ferroptosis with RSL3 (e.g., 100 nM) for a specified time (e.g., 4-8 hours).

  • During the last 30-60 minutes of incubation, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Wash the cells twice with PBS.

  • For flow cytometry, detach the cells, resuspend in PBS, and analyze immediately. The oxidized C11-BODIPY will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

  • For microscopy, add fresh PBS or imaging buffer and visualize the cells. Increased green fluorescence indicates lipid peroxidation.

Experimental Workflow for Specificity Assessment

The following diagram outlines a logical workflow for assessing the specificity of a novel ferroptosis inhibitor like Liproxstatin-1.

Experimental_Workflow start Start: Hypothesis Compound X is a specific ferroptosis inhibitor dose_response Dose-Response Assay (Ferroptosis Induction) start->dose_response ic50 Determine IC50 for Ferroptosis Inhibition dose_response->ic50 specificity_assays Specificity Assays (Induce Apoptosis & Necroptosis) ic50->specificity_assays mechanism_assays Mechanism of Action Assays ic50->mechanism_assays no_inhibition Observe No Inhibition of Apoptosis/Necroptosis specificity_assays->no_inhibition conclusion Conclusion: Compound X is a specific ferroptosis inhibitor no_inhibition->conclusion lipid_perox Lipid Peroxidation Assay (C11-BODIPY) mechanism_assays->lipid_perox western_blot Western Blot (GPX4, etc.) mechanism_assays->western_blot lipid_perox->conclusion western_blot->conclusion

Caption: A logical workflow for confirming the specificity of a ferroptosis inhibitor.

Conclusion

The available data strongly support the high specificity of Liproxstatin-1 as an inhibitor of ferroptosis. Its potency in the nanomolar range and its lack of interference with other major cell death pathways make it an invaluable tool for researchers investigating the intricate roles of ferroptosis in health and disease. By employing the rigorous experimental protocols outlined in this guide, scientists can confidently utilize Liproxstatin-1 to generate precise and reproducible data, advancing our understanding of this critical biological process and paving the way for novel therapeutic strategies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Liproxstatin-1-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Liproxstatin-1-15N, a potent ferroptosis inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

Core Principle: this compound contains the stable isotope Nitrogen-15, which is not radioactive. Therefore, its disposal protocol is primarily governed by the chemical properties of Liproxstatin-1 and local regulations for chemical waste. No additional precautions for radioactivity are required.[1][]

Pre-Disposal and Handling

Before disposal, adhere to standard laboratory safety protocols for handling chemical compounds. Although Liproxstatin-1 is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it should be handled with care in a laboratory setting.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Avoid Contamination: Prevent the substance from entering sewers or surface and ground water.[3]

  • Storage: Store this compound in a tightly closed container in a cool, dry place as recommended on the product's data sheet, typically at -20°C.[4][5]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat this compound as a chemical waste product.

    • Do not mix it with general laboratory waste.[1]

    • If dissolved in a solvent, the solvent's hazardous properties must also be considered for proper waste segregation.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled chemical waste container.

    • The container must be compatible with the chemical properties of Liproxstatin-1 and any solvents used.

  • Labeling:

    • Clearly label the waste container with its contents, including "this compound" and any solvents present. Accurate labeling is crucial for proper disposal by waste management professionals.[6]

  • Institutional Guidelines:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Local and institutional regulations are the primary authority for waste management procedures.[1]

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a certified waste disposal company, as coordinated through your institution's EHS department.

Quantitative Data Summary

The following table summarizes key quantitative data for Liproxstatin-1.

PropertyValueReference
Molecular Formula C₁₉H₂₁ClN₄[4]
Molecular Weight 340.9 g/mol [4]
IC₅₀ (Ferroptosis) 22 nM[5][7]
Solubility in DMSO Approximately 16 mg/mL[4]
Solubility in Ethanol Approximately 5 mg/mL[4]
Storage Temperature -20°C[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the compound radioactive? A->B C No, 15N is a stable isotope. B->C No D Treat as chemical waste. C->D E Is the waste mixed with solvents? D->E F Segregate based on solvent hazards. E->F Yes G Collect in a labeled, compatible container. E->G No F->G H Consult Institutional EHS Guidelines. G->H I Arrange for pickup by a certified waste disposal service. H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Liproxstatin-1-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Liproxstatin-1-15N. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

Liproxstatin-1 is classified with the following hazards according to one safety data sheet (SDS):

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Another SDS states the substance is not classified according to the Globally Harmonized System (GHS) but still advises that the material should be considered hazardous until further information is available[2][3]. Due to these potential hazards, a comprehensive approach to personal protective equipment is mandatory.

Minimum PPE Requirements:

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any laboratory work involving chemical hazards[4]. The following table outlines the specific PPE required for handling this compound.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles, Face ShieldSafety glasses are the minimum requirement, but due to the risk of serious eye irritation, chemical splash goggles are essential[4][5][6]. A face shield should be worn over goggles when there is a significant risk of splashing, for instance, when handling larger quantities or preparing stock solutions[4][7].
Hand Protection Disposable Nitrile GlovesNitrile gloves provide adequate protection against incidental contact with many chemicals[4][5][6]. If prolonged contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contaminated[4].
Body Protection Laboratory CoatA lab coat is essential to protect skin and personal clothing from spills and contamination[5][6]. A flame-resistant lab coat is recommended if flammable solvents are being used in the procedure[6].
Respiratory Protection Use in a Ventilated AreaWork with this compound, especially the solid form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust particles[1]. If a fume hood is not available and there is a risk of generating aerosols or dust, a respirator may be necessary[6].

Operational Plan: Handling and Preparation of Stock Solutions

This compound is typically supplied as a crystalline solid and needs to be dissolved in a suitable solvent to prepare a stock solution[2].

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including vials, pipettes, and the chosen solvent.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. To minimize dust inhalation, perform this step within a chemical fume hood or a ventilated balance enclosure.

  • Dissolving: Add the appropriate solvent to the vial containing the weighed this compound. Liproxstatin-1 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF)[2]. For example, its solubility is approximately 16 mg/mL in DMSO and 5 mg/mL in ethanol[2]. Gentle warming or sonication can aid in dissolution[8].

  • Storage of Stock Solution: Once dissolved, the stock solution should be stored at -20°C for long-term stability[2][9]. It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles[8].

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and any other liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain[3].

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Experimental Workflow and Mechanism of Action

Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation[10][11][12]. The diagram below illustrates a simplified experimental workflow for utilizing this compound to study its inhibitory effects on ferroptosis.

G cluster_workflow Experimental Workflow: Investigating Ferroptosis Inhibition cluster_pathway Simplified Ferroptosis Pathway and Inhibition prep Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound prep->treatment cells Seed Cells in Culture Plate inducer Induce Ferroptosis (e.g., with Erastin or RSL3) cells->inducer inducer->treatment analysis Analyze Cell Viability and Lipid Peroxidation treatment->analysis gpx4 GPX4 lipid_ros Lipid ROS (Peroxidation) gpx4->lipid_ros ferroptosis Ferroptosis (Cell Death) lipid_ros->ferroptosis liproxstatin Liproxstatin-1 liproxstatin->lipid_ros

Caption: Workflow for studying ferroptosis inhibition by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.